2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVVURJTXQEOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382495 | |
| Record name | 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157359-99-4 | |
| Record name | 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluorophenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: α-Bromoacetophenones in Research and Development
A comprehensive overview of the synthesis, properties, and applications of substituted α-bromoacetophenones, with a focus on 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its analogs.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified from the available public data at the time of this report. This may indicate that the compound is novel, not widely commercially available, or indexed under a different nomenclature. This guide, therefore, focuses on the properties and synthesis of closely related, structurally similar compounds to provide a relevant and comprehensive technical overview.
Introduction
α-Haloacetophenones, particularly α-bromoacetophenones, are a critical class of organic intermediates widely utilized in the synthesis of a diverse range of biologically active molecules and pharmaceutical ingredients. Their bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for versatile chemical transformations, making them valuable building blocks in medicinal chemistry and drug discovery. This guide provides an in-depth look at the chemical properties, synthesis, and applications of this class of compounds, with a specific focus on halogen-substituted phenyl ethanones.
Physicochemical Properties of Related α-Bromoacetophenones
While specific data for this compound is not available, the following table summarizes the known properties of structurally similar compounds, providing a basis for predicting its characteristics.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | C₈H₆BrFO | 217.04 | Not Specified |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | C₈H₆BrClO | 233.49 | Not Specified |
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9 | C₈H₅BrClFO | 250.48 | Solid or Semi-solid or liquid |
| 1-(2-Bromo-6-fluorophenyl)ethanone | 928715-37-1 | C₈H₆BrFO | 217.04 | Not Specified |
| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6 | C₈H₅BrClFO | 250.48 | Not Specified |
Synthesis of α-Bromoacetophenones: Experimental Protocols
The synthesis of α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. Below are generalized experimental protocols based on established methodologies for similar compounds.
General Protocol for the Bromination of an Acetophenone
This protocol describes a common method for the synthesis of α-bromoacetophenones using elemental bromine.
Materials:
-
Substituted acetophenone (e.g., 1-(2-chloro-6-fluorophenyl)ethanone) (1.0 eq)
-
Bromine (1.0 eq)
-
Ethyl ether or other suitable solvent
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted acetophenone in ethyl ether in a reaction flask.
-
Slowly add an equimolar amount of bromine to the solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic phase with deionized water.
-
Further wash the organic phase with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude α-bromoacetophenone.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
A generalized workflow for this synthesis is depicted below.
Applications in Drug Discovery and Development
α-Bromoacetophenones are valuable intermediates in the synthesis of various pharmaceutical compounds. Their utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Role as a Pharmaceutical Intermediate
Halogenated α-bromoacetophenones serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-bromo-1-(2-chlorophenyl)ethanone is used as a reference standard in the analytical method development and quality control of Tulobuterol, a bronchodilator.[1] This highlights the importance of this class of compounds in ensuring the quality and consistency of pharmaceutical products.
The general utility of α-bromoacetophenones as synthetic intermediates in drug discovery is illustrated in the following logical diagram.
Safety and Handling
Substituted α-bromoacetophenones are generally considered to be hazardous chemicals. They are often corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood. For specific safety information, the Safety Data Sheet (SDS) of a closely related compound, such as 2-Bromo-1-(2-fluorophenyl)ethanone, should be consulted.
Conclusion
While a specific CAS number and detailed experimental data for this compound remain elusive, the analysis of its structural analogs provides significant insight into its likely chemical properties, synthetic routes, and potential applications. As a member of the α-bromoacetophenone family, it is expected to be a versatile intermediate for the synthesis of complex organic molecules, with potential applications in drug discovery and development. Researchers working with this or similar compounds should exercise appropriate caution and refer to the safety information available for structurally related chemicals.
References
Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of a primary synthetic methodology, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Introduction
This compound, with the CAS number 157359-99-4, is a halogenated acetophenone derivative.[1] Its structure, featuring a bromoacetyl group attached to a substituted phenyl ring, makes it a versatile building block in organic synthesis. The presence of chloro and fluoro substituents on the aromatic ring influences its reactivity and makes it a valuable precursor for creating complex molecular architectures, particularly in the field of medicinal chemistry.
Synthetic Pathway Overview
The most direct and common route for the synthesis of this compound involves the α-bromination of the corresponding acetophenone precursor, 1-(2-chloro-6-fluorophenyl)ethanone. This two-step approach is outlined below:
-
Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)ethanone. This intermediate can be prepared via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene or from 2-chloro-6-fluorobenzoyl chloride.
-
Step 2: α-Bromination. The synthesized 1-(2-chloro-6-fluorophenyl)ethanone is then brominated at the α-position to the carbonyl group to yield the final product.
This guide will focus on a widely applicable and effective method for the α-bromination step, utilizing a brominating agent such as N-Bromosuccinimide (NBS) or Copper(II) Bromide.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its close isomer, 1-(2-bromo-6-fluorophenyl)ethanone, and other related analogues to provide a thorough understanding of its expected characteristics.
Chemical and Physical Properties
For comparative purposes, the physical properties of 1-(2-bromo-6-fluorophenyl)ethanone and other similar halogenated acetophenones are summarized in the table below.
| Property | This compound | 1-(2-bromo-6-fluorophenyl)ethanone (Isomer) | 2-Bromo-1-(2-chlorophenyl)ethanone | 2-Bromo-1-(4-fluorophenyl)ethanone |
| CAS Number | 157359-99-4[1][2][3][4] | 928715-37-1[5] | 5000-66-8[6] | 403-29-2[7] |
| Molecular Formula | C₈H₅BrClFO[1][2][3][4] | C₈H₆BrFO[5] | C₈H₆BrClO[8] | C₈H₆BrFO[7] |
| Molecular Weight | 251.48 g/mol [1] | 217.04 g/mol [5] | 233.49 g/mol [6][8] | 217.03 g/mol [7] |
| Appearance | Data not available | Colorless or light yellow liquid[5] | Data not available | Solid |
| Melting Point | Data not available | 26-29 °C[5] | Data not available | 46-47 °C[9] |
| Boiling Point | Data not available | 200-202 °C[5] | 105 °C at 1 mmHg[6] | Data not available |
| Density | Data not available | 1.54 g/mL[5] | 1.602 g/mL at 25 °C[6] | Data not available |
| Solubility | Data not available | Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons)[5] | Data not available | Data not available |
Spectral Data
Specific spectral data (NMR, IR, MS) for this compound are not available in the surveyed literature. However, the expected spectral characteristics can be inferred from the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns influenced by the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 190 ppm. The methylene carbon will appear around δ 30-35 ppm. The aromatic carbons will have distinct chemical shifts determined by the positions of the halogen substituents.
For comparison, the ¹H and ¹³C NMR data for some related compounds are presented below:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-bromo-1-(2-chlorophenyl)ethanone | 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[10] |
| 2-bromo-1-(4-fluorophenyl)ethanone | 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)[10] | 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5[10] |
| 2-bromo-1-(3-fluorophenyl)ethanone | 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H) | 190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44[9] |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methylene groups will appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br, C-Cl, and C-F stretching vibrations will be observed in the fingerprint region. For instance, the IR spectrum of 2-Bromo-1-(3-fluorophenyl)ethanone shows a strong C=O stretch at 1688 cm⁻¹.[9]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and the halophenyl group.
Reactivity and Synthetic Utility
This compound belongs to the class of α-haloketones, which are versatile intermediates in organic synthesis.[11][12] The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the bromine atom, dictates their reactivity.
Nucleophilic Substitution: The α-carbon is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to the synthesis of a wide range of heterocyclic compounds.[11]
Elimination Reactions: In the presence of a non-nucleophilic base, α-haloketones can undergo dehydrobromination to form α,β-unsaturated ketones.[13][14] This reaction is a valuable method for introducing carbon-carbon double bonds conjugated to a carbonyl group.
General Reactivity of α-Haloketones
Caption: General reactivity pathways of α-haloketones.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of α-bromoacetophenones involves the direct bromination of the corresponding acetophenone.
General Protocol for α-Bromination of Acetophenones:
A common method involves the reaction of the parent acetophenone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).[12][14][15][16] Acid catalysis is often employed to promote the formation of the enol intermediate, which is the reactive species towards the electrophilic bromine.
Illustrative Experimental Workflow:
Caption: A generalized workflow for the synthesis of α-bromoacetophenones.
A patent for a related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, describes a procedure where 1-(4-bromo-3-fluorophenyl)ethanone is reacted with copper(II) bromide in ethyl acetate at 60°C for 12 hours.[17] After cooling and filtration, the product was purified by chromatography.[17] This suggests that metal-catalyzed bromination could also be a viable synthetic route.
Biological Activity and Potential Applications
There is no specific information in the reviewed literature regarding the biological activity or signaling pathways directly associated with this compound. However, the broader class of chalcones and related α,β-unsaturated ketones, which can be synthesized from α-haloketones, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19][20][21]
For instance, some chalcone derivatives have been investigated as potent anticancer agents targeting the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain).[20] Additionally, research on 2-chloroacetophenone has shown that while it can form DNA adducts, it is non-mutagenic in bacterial and mammalian cells, suggesting a complex mechanism of interaction with biological systems.[22]
The potential for this compound to serve as a precursor for biologically active molecules is significant, particularly in the synthesis of novel heterocyclic scaffolds for drug discovery.
Potential Drug Discovery Pathway
Caption: A logical workflow from the starting material to a potential drug candidate.
Safety and Handling
Conclusion
This compound is a halogenated acetophenone with significant potential as a building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential biological activities. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties can be inferred from the analysis of its isomers and related α-haloketones. Further research is warranted to fully characterize this compound and explore its utility in medicinal chemistry and drug development.
References
- 1. 157359-99-4|this compound|BLD Pharm [bldpharm.com]
- 2. 157359-99-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. Ethanone, 2-bromo-1-(2-chloro-6-fluorophenyl)- (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 2abiotech.net [2abiotech.net]
- 5. chembk.com [chembk.com]
- 6. 2-Bromo-2 -chloroacetophenone 95 5000-66-8 [sigmaaldrich.com]
- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. asianpubs.org [asianpubs.org]
- 16. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 17. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 18. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]
- 19. Synthesis and screening for biological potential of some substituted chalcones - Europub [europub.co.uk]
- 20. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Insights into the Nonmutagenicity of 2-Haloacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery.
Molecular Structure and Identification
This compound is a substituted acetophenone featuring a phenyl ring functionalized with a chlorine atom at the 2-position and a fluorine atom at the 6-position. The acetyl group is further modified with a bromine atom at the alpha-carbon.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 157359-99-4 |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| Synonyms | 2-Chloro-6-fluorophenacyl bromide, 2-Bromo-2'-chloro-6'-fluoroacetophenone |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)C(=O)CBr |
| InChI Key | Not available |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in public literature. However, based on the analysis of structurally similar compounds, the following characteristics can be anticipated.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value |
| Physical State | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Analysis (Predicted):
While specific spectra for this compound are not readily found, the expected spectral features can be inferred from known data of similar α-bromoacetophenones.
-
¹H NMR: The spectrum is expected to show a singlet for the methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling constants influenced by the chlorine and fluorine substituents.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around 190 ppm. The methylene carbon (-CH₂Br) would likely appear around 30-35 ppm. The aromatic carbons would show complex splitting patterns due to the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1690-1710 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M⁺+2 in approximately 1:1 ratio) and chlorine (M⁺ and M⁺+2 in approximately 3:1 ratio). Common fragmentation patterns would involve the loss of Br, CO, and the bromomethyl radical (-CH₂Br).
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the α-bromination of its precursor, 2'-chloro-6'-fluoroacetophenone. Several established methods for the α-bromination of acetophenones can be adapted for this purpose.
Synthesis Pathway
A general synthetic pathway involves the bromination of the corresponding substituted acetophenone.
A Technical Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative. Due to its chemical structure, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, synthesis, safety information, and its significant role as a synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is an α-haloketone, a class of compounds recognized for their high reactivity and utility as precursors in the synthesis of various heterocyclic compounds and other complex organic molecules.[1] The presence of three different halogen atoms (bromine, chlorine, and fluorine) on a compact scaffold makes it a unique and versatile reagent in medicinal chemistry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| Common Synonyms | α-Bromo-2'-chloro-6'-fluoroacetophenone |
| CAS Number | Not explicitly found in searches. Related compounds have unique CAS numbers. |
Table 2: Physicochemical Data of Structurally Related α-Bromoacetophenones
| Property | 2-Bromo-1-(2-fluorophenyl)ethanone | 2-Bromo-1-(2-chlorophenyl)ethanone |
| CAS Number | 655-15-2 | 5000-66-8[2] |
| Molecular Weight | 217.04 g/mol | 233.49 g/mol [2] |
| Form | Solid | Data not available |
| Melting Point | 25-30 °C | Data not available |
| Boiling Point | 63 °C at 0.03 mmHg[3] | Data not available |
| Density | 1.574 g/mL at 25 °C | Data not available |
Safety and Handling
α-Haloketones are potent lachrymators and are corrosive.[3] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Safety information for structurally similar compounds indicates that they cause severe skin burns and eye damage.[2][3][4]
Table 3: GHS Hazard Information for Analogous α-Bromoacetophenones
| Hazard | Description |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger[3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[3] |
| Precautionary Statements | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338[3] |
Synthesis and Experimental Protocols
The synthesis of α-bromo aromatic ketones is a fundamental transformation in organic chemistry. The most common method involves the direct electrophilic bromination of the corresponding acetophenone at the α-carbon position.[5]
General Synthesis Workflow
The synthesis typically starts from the parent ketone, 1-(2-chloro-6-fluorophenyl)ethanone. This precursor is then reacted with a brominating agent. Various brominating agents can be employed, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often with an acid promoter to facilitate the formation of the enol intermediate, which is the active nucleophile in the reaction.[5]
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: α-Bromination of an Aromatic Ketone
The following is a generalized protocol for the α-bromination of an acetophenone derivative, which can be adapted for the synthesis of the title compound.
-
Reaction Setup: To a solution of the starting ketone (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of an acid (e.g., HBr in acetic acid).[6]
-
Addition of Brominating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of the brominating agent, such as molecular bromine (1.0-1.1 equivalents), dropwise over 15-30 minutes. The disappearance of the bromine color typically indicates consumption.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into cold water and quench any excess bromine with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure α-bromoketone.
Applications in Drug Discovery and Development
α-Haloketones are highly valued intermediates in pharmaceutical synthesis due to the reactivity of the carbon-halogen bond, which allows for facile nucleophilic substitution.[7] This enables the construction of more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles that are prevalent in drug molecules.[8]
Role as an Intermediate for mPGES-1 Inhibitors
A significant application of compounds like this compound is in the synthesis of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[10][11]
Inhibitors of mPGES-1 are sought after as a new class of anti-inflammatory drugs with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and Coxibs.[12][13] Unlike NSAIDs, which block cyclooxygenase (COX) enzymes and thereby affect the synthesis of multiple prostanoids, mPGES-1 inhibitors specifically target the final step in PGE2 production.[13] This selectivity is expected to reduce the gastrointestinal and cardiovascular side effects associated with COX inhibition.[9] The 2-chloro-6-fluorophenyl moiety is a key structural feature in some potent mPGES-1 inhibitors, making the title compound a critical starting material for their synthesis.
Caption: Role of mPGES-1 in the inflammatory pathway and the target of novel inhibitors.
Summary of Key Molecular Features
The utility of this compound stems from the interplay of its structural components. The α-bromo ketone functionality serves as the primary reactive site, while the substituted phenyl ring provides the structural backbone necessary for specific binding interactions in target molecules like mPGES-1 inhibitors.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. US12030877B2 - Prostaglandin E synthase inhibitors and methods for utilizing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and structurally similar compounds. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. All handling and experimental procedures should be conducted with a thorough risk assessment and in compliance with all applicable safety regulations.
Executive Summary
This compound is a halogenated acetophenone derivative with significant potential as a key intermediate in pharmaceutical synthesis. Its trifunctionalized phenyl ring and reactive α-bromo ketone moiety make it a versatile building block for the construction of complex molecular architectures. However, the presence of these reactive groups also necessitates stringent safety protocols. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and a detailed experimental protocol for its synthesis. All quantitative data has been summarized in tabular format, and key workflows are visualized using diagrams to ensure clarity and promote safe laboratory practices.
Safety and Hazard Information
Based on data for this compound and its close structural analogs, this compound is classified as corrosive and causes severe skin burns and eye damage.[1][2][3] Utmost care must be taken to avoid any direct contact.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage | Danger | Corrosion |
Data inferred from product listings and SDS of analogous compounds.[1][2][3][4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClFO | [1] |
| Molecular Weight | 251.48 g/mol | [1] |
| CAS Number | 157359-99-4 | [1] |
| Physical Form | Liquid | [1] |
| Purity | 98% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |
Toxicological Data
Safe Handling and Personal Protective Equipment (PPE)
A strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. |
| Skin and Body Protection | A chemical-resistant laboratory coat, apron, and full-length trousers. Closed-toe shoes are mandatory. |
| Respiratory Protection | If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone, adapted from a procedure for a structurally similar compound.[7]
Materials and Reagents
-
1-(2-chloro-6-fluorophenyl)ethanone
-
Bromine (Br₂)
-
Ethyl ether (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask under a fume hood, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in anhydrous ethyl ether.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in ethyl ether via an addition funnel with stirring. Maintain the temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Visualized Workflows and Procedures
Experimental Workflow for Synthesis
References
- 1. This compound | 157359-99-4 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. prepchem.com [prepchem.com]
Technical Guide: Physical Properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Related Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. It is important to note that publicly available data for this specific chemical compound is limited. To provide a comprehensive resource, this document presents a comparative analysis of closely related isomers and outlines standard experimental protocols for the determination of key physical characteristics.
Introduction
This compound is a halogenated acetophenone derivative. Such compounds are often of interest in medicinal chemistry and organic synthesis as intermediates for more complex molecules. A thorough understanding of the physical properties of a compound is fundamental for its application in research and development, influencing factors such as reaction conditions, formulation, and storage.
Due to the scarcity of specific experimental data for this compound, this guide provides data for structurally similar compounds to infer potential properties and guide experimental design.
Comparative Physical Properties of Halogenated Acetophenone Isomers
The following table summarizes the available physical data for isomers and closely related compounds to this compound. These data are sourced from various chemical suppliers and databases.
| Property | 1-(2-Bromo-6-fluorophenyl)ethanone | 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone |
| CAS Number | 928715-37-1[1][2] | 725743-41-9 | 63529-30-6 |
| Molecular Formula | C₈H₆BrFO[1][3] | C₈H₅BrClFO | C₈H₅BrClFO |
| Molecular Weight | 217.04 g/mol [1] | Not specified | Not specified |
| Physical Form | Liquid[3] or colorless to light yellow liquid[2] | Solid or Semi-solid or liquid | Not specified |
| Melting Point | 26-29°C[2] | Not specified | Not specified |
| Boiling Point | 200-202°C[2] | Not specified | Not specified |
| Density | 1.54 g/mL[2] | Not specified | Not specified |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[2] | Not specified | Not specified |
| Storage Conditions | Room temperature[1] or in a cool, dry place.[2] | Inert atmosphere, 2-8°C | Not specified |
Standard Experimental Protocols for Physical Property Determination
The following are standard methodologies for determining the key physical properties of a chemical compound like this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
-
Method: Capillary Melting Point Method.
-
Apparatus: A melting point apparatus, capillary tubes, and a thermometer.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Method: Distillation Method.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.
-
Procedure:
-
The liquid sample is placed in the distillation flask.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated, and the temperature is monitored.
-
The boiling point is the constant temperature at which the liquid boils and the vapor condenses into the receiving flask. This is read from the thermometer with the bulb positioned at the level of the side-arm of the distillation flask.
-
Density Measurement
Density is the mass of a substance per unit volume.
-
Method: Pycnometer Method.
-
Apparatus: A pycnometer (a flask with a specific, known volume), and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
The density of the sample can be calculated using the masses and the known density of the reference liquid.
-
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Method: Visual Miscibility/Dissolution Test.
-
Apparatus: Test tubes, a vortex mixer, and a range of solvents.
-
Procedure:
-
A small, known amount of the solute is added to a test tube containing a known volume of the solvent.
-
The mixture is agitated (e.g., using a vortex mixer) at a constant temperature.
-
The mixture is visually inspected for the disappearance of the solute.
-
If the solute dissolves, more is added until saturation is reached. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.
-
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.
Caption: Logical flow of how molecular structure dictates physical properties.
This guide provides a framework for understanding and experimentally determining the physical properties of this compound. Researchers are encouraged to perform their own experimental characterization to obtain precise data for this specific compound.
References
An In-depth Technical Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative, holds significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring a reactive α-bromo ketone, a chloro-substituted, and a fluoro-substituted phenyl ring, makes it an attractive precursor for the synthesis of a diverse array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols for analogous compounds, and its potential applications in drug discovery. The strategic placement of halogen atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a valuable tool for researchers in the field.
Chemical Properties and Data
This compound is a substituted α-bromoacetophenone. While detailed spectroscopic data for this specific compound is not widely published in peer-reviewed journals, its fundamental properties can be derived from supplier information and comparison with structurally similar compounds.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 157359-99-4 |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Storage Conditions | 2-8°C, under an inert atmosphere |
Note: Some physical properties are inferred from supplier data sheets for the specified CAS number.
Spectroscopic Data for Analogous Compounds:
To aid in the characterization of this compound, the following table summarizes ¹H NMR data for structurally related α-bromoacetophenones. The characteristic singlet for the α-bromomethylene protons (–CH₂Br) is typically observed between δ 4.4 and 4.8 ppm.
| Compound | Solvent | ¹H NMR (δ ppm) | Reference |
| 2-Bromo-1-phenylethanone | CDCl₃ | 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H) | [1] |
| 2-Bromo-1-(4-fluorophenyl)ethanone | CDCl₃ | 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) | [1] |
| 2-Bromo-1-(3-fluorophenyl)ethanone | CDCl₃ | 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H) | [1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | - | - | - |
| 2-Bromo-1-(2-bromophenyl)ethanone | CDCl₃ | 7.63-7.64 (m, 1H), 7.47-7.48 (m, 1H), 7.40-7.43 (m, 1H), 7.35-7.38 (m, 1H), 4.48 (s, 2H) | [2] |
Synthesis of this compound
Caption: Proposed synthetic routes for this compound.
Proposed Experimental Protocol (Adapted from similar syntheses)
This protocol describes a general procedure for the α-bromination of an acetophenone derivative using N-Bromosuccinimide (NBS), which is often preferred for its selectivity and safer handling compared to liquid bromine.
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (radical initiator)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Expected Yields for Analogous Reactions:
The yields for α-bromination of acetophenones can vary depending on the substrate and the specific conditions used.
| Substrate | Brominating Agent | Solvent | Yield (%) |
| Acetophenone | Br₂ / AlCl₃ | Ether | 88-96 |
| 4-Chloroacetophenone | NBS | CCl₄ | ~90 |
| Various Acetophenones | CuBr₂ | EtOAc/CHCl₃ | 44-95 |
Applications in Drug Discovery and Organic Synthesis
α-Bromoacetophenones are highly valuable intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic compounds. The presence of the reactive α-bromo group allows for facile nucleophilic substitution reactions, making it a key synthon for constructing more complex molecular architectures.
References
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its trifunctionalized phenyl ring and reactive α-bromo ketone moiety offer a unique scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core research applications of this compound, with a particular focus on its role as a key intermediate in the development of potent kinase inhibitors and novel antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are provided to empower researchers in their drug discovery and development endeavors.
Introduction: Chemical Properties and Reactivity
This compound is a reactive chemical intermediate characterized by a phenyl ring substituted with chlorine and fluorine atoms, and an ethanone side chain with a bromine atom at the α-position. This combination of functionalities makes it a prime candidate for a variety of chemical transformations, primarily nucleophilic substitution reactions at the α-carbon. The electron-withdrawing nature of the halogen substituents on the phenyl ring can further influence the reactivity of the carbonyl group and the aromatic system.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C₈H₅BrClFO | 251.48 |
| 1-(2-Bromo-6-fluorophenyl)ethanone | 928715-37-1 | C₈H₆BrFO | 217.04 |
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9 | C₈H₅BrClFO | 251.48 |
Core Research Application: Synthesis of Kinase Inhibitors
A primary and highly significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The ALK signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that result in ligand-independent dimerization and constitutive activation of the ALK kinase domain. This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting uncontrolled cell growth and survival.
Synthesis of Crizotinib Analogues
Crizotinib is a first-generation ALK inhibitor approved for the treatment of ALK-positive NSCLC.[1] Research into next-generation ALK inhibitors aims to overcome acquired resistance and improve properties such as blood-brain barrier (BBB) penetration. This compound serves as a key starting material for the synthesis of the core chemical scaffold found in crizotinib and its analogues.[2][3][4][5]
The general synthetic strategy involves the reaction of this compound with a suitable hydrazine derivative to form a pyrazole ring, which is a core component of many ALK inhibitors.
Experimental Protocol: Synthesis of a Fluoroethyl Analogue of Crizotinib
This protocol describes a potential synthetic route for a fluoroethyl analogue of crizotinib, highlighting the utility of intermediates derived from this compound. This modification is explored to potentially enhance properties like BBB penetration.[2][6][7]
Step 1: Synthesis of the Pyrazole Intermediate
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired substituted hydrazine (e.g., 4-(4-hydrazinyl-1H-pyrazol-1-yl)piperidine) (1-1.2 equivalents).
-
The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Step 2: N-Alkylation with Fluoroethyl Tosylate [2]
-
The synthesized pyrazole intermediate (1 equivalent) is dissolved in a dry aprotic solvent such as acetonitrile.
-
A base, for example, triethylamine (2-3 equivalents), is added to the solution.
-
Fluoroethyl tosylate (1.1-1.5 equivalents) is added, and the reaction mixture is heated.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final fluoroethyl analogue.
Biological Activity of Crizotinib Analogues
The biological activity of synthesized crizotinib analogues is typically evaluated through in vitro and in vivo studies.
Table 2: In Vitro Cytotoxicity of Fluoroethyl Analogues of ALK Inhibitors in H2228 (ALK-positive) Lung Cancer Cells [7]
| Compound | IC₅₀ (µM) |
| Fluoroethyl crizotinib | 7.5 |
| Fluoroethyl alectinib | 0.04 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These results indicate that the fluoroethyl modification does not detrimentally affect the inhibitory potency of the parent compounds. Further in vivo studies are necessary to evaluate their pharmacokinetic properties and efficacy in animal models.[6][8]
Potential Application: Synthesis of Novel Antimicrobial Agents
The α-bromo ketone functionality of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential antimicrobial activity. The 1,2,4-triazole scaffold, in particular, is a well-known pharmacophore in many antifungal and antibacterial agents.[9][10][11][12][13]
Synthesis of 1,2,4-Triazole Derivatives
The reaction of α-bromo ketones with thiosemicarbazide or substituted hydrazines is a common method for the synthesis of aminothiazoles and triazoles, respectively.
Experimental Protocol: General Synthesis of Hydrazinylthiazole Derivatives[14]
-
An equimolar mixture of a suitable thiosemicarbazone and this compound is refluxed in ethanol for 4-5 hours.
-
The formation of the cyclized product is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired 2-(2-arylidenehydrazinyl)-4-phenylthiazole derivative.
Expected Biological Activity
Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of antimicrobial activities. The specific biological activity of triazoles derived from this compound would need to be determined through in vitro screening against a panel of pathogenic bacteria and fungi.
Table 3: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives [11]
| Compound Type | Test Organism | MIC (µg/mL) |
| Fluoro-substituted triazole | S. aureus | 16 - 64 |
| Fluoro-substituted triazole | E. coli | 32 - 128 |
| Chloro-substituted triazole | C. albicans | 8 - 32 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Conclusion and Future Perspectives
This compound is a pivotal building block with significant potential in the discovery and development of new therapeutic agents. Its utility in the synthesis of potent ALK kinase inhibitors highlights its importance in oncology research. Furthermore, its versatility in the construction of diverse heterocyclic scaffolds, such as triazoles, opens avenues for the development of novel antimicrobial agents. Future research should focus on the exploration of diverse reaction pathways utilizing this intermediate to generate novel chemical entities for biological screening. The development of detailed and optimized synthetic protocols and the thorough biological evaluation of the resulting compounds will be crucial in unlocking the full therapeutic potential of this versatile chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 5. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 6. Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Technical Guide to the Predicted Mechanism of Action of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: An extensive review of publicly available scientific literature and chemical databases reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. This compound is primarily documented as a chemical intermediate for organic synthesis. However, its structure places it in the chemical class of α-haloacetophenones (or phenacyl bromides), which are known to be potent alkylating agents. This guide, therefore, outlines the predicted mechanism of action for this compound based on the well-established reactivity of this chemical class. The core predicted mechanism is the covalent modification of nucleophilic residues in proteins, leading to the disruption of their biological function.
Predicted Core Mechanism of Action: Covalent Alkylation
The primary mechanism of action for α-bromoacetophenones is their function as electrophilic alkylating agents. The carbon atom attached to the bromine (the α-carbon) is highly electrophilic due to the electron-withdrawing properties of both the adjacent carbonyl group and the bromine atom. This electronic arrangement makes the compound susceptible to nucleophilic attack.
In a biological context, this reactivity facilitates the covalent modification of proteins. Specifically, the compound can form stable covalent bonds with nucleophilic amino acid side chains. This process, known as alkylation, is typically irreversible and can lead to the inactivation of enzymes or the disruption of protein-protein interactions.[1][2]
The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A nucleophilic residue from a protein attacks the α-carbon of the ethanone, displacing the bromide ion as a leaving group and forming a new carbon-nucleophile bond.
Primary Biological Nucleophiles
The most likely targets for alkylation by this compound within a biological system are amino acid residues with nucleophilic side chains. The reactivity of these residues is pH-dependent, but generally follows this order:
-
Cysteine: The thiol group (-SH) of cysteine is a particularly strong nucleophile, especially in its deprotonated thiolate form (-S⁻). It is a common target for alkylating agents like iodoacetamide and phenacyl bromides.[3][4]
-
Histidine: The imidazole ring of histidine is also nucleophilic and has been shown to be alkylated by bromoacetyl-containing compounds.[5][6]
-
Methionine: The thioether side chain of methionine can be targeted by alkylating agents, although it is generally less reactive than cysteine.[5]
-
Lysine: The primary amine (-NH₂) in the side chain of lysine can also act as a nucleophile, particularly in a deprotonated state.[5]
Potential Biological Consequences
The covalent modification of key amino acid residues can have significant downstream biological effects.
-
Enzyme Inhibition: If the alkylated residue is located within the active site of an enzyme, the modification can block substrate binding or interfere with the catalytic mechanism, leading to irreversible enzyme inhibition. Human liver aldehyde dehydrogenase is an example of an enzyme that is irreversibly inactivated by phenacyl bromide.
-
Disruption of Protein Structure and Function: Alkylation of a cysteine residue involved in a critical disulfide bond can disrupt the tertiary structure of a protein, leading to misfolding and loss of function.
-
Interference with Signaling Pathways: By inactivating a key protein in a signaling cascade (e.g., a kinase or a phosphatase), the compound could theoretically modulate cellular signaling. For example, some α-bromoacetophenone derivatives have been explored as potential protein tyrosine phosphatase inhibitors.
Data Presentation: Predicted Targets and Effects
As no specific quantitative data exists for this compound, the following table summarizes the predicted interactions and potential quantitative readouts based on the known activity of the α-bromoacetophenone class.
| Parameter | Description | Example Target Class | Potential Quantitative Measurement |
| Target Reactivity | Covalent modification of nucleophilic amino acid side chains. | Enzymes (e.g., Dehydrogenases, Proteases, Kinases, Phosphatases), Structural Proteins. | Rate of inactivation (kinact), IC50 (for irreversible inhibitors). |
| Primary Residue Targets | Cysteine, Histidine, Methionine, Lysine. | Proteins rich in solvent-accessible nucleophilic residues. | Mass shift in mass spectrometry corresponding to the addition of the C₈H₅ClFO moiety. |
| Mechanism | Irreversible covalent alkylation via an SN2 reaction. | Any protein with a sufficiently nucleophilic and accessible residue. | Confirmation of covalent binding through techniques like dialysis or mass spectrometry. |
| Potential Cellular Effect | Enzyme inactivation, disruption of protein structure, cytotoxicity. | Rapidly dividing cells may be more susceptible due to reliance on specific enzymatic pathways. | Cell viability assays (e.g., MTT, LDH) to determine EC50 or LD50. |
Visualizations: Pathways and Workflows
Diagram 1: Predicted Mechanism of Protein Alkylation
Caption: Predicted SN2 reaction pathway for protein alkylation.
Diagram 2: Experimental Workflow for Mechanism Investigation
Caption: Workflow for validating the predicted alkylating mechanism.
Experimental Protocols
The following are generalized protocols that would be necessary to validate the predicted mechanism of action for this compound.
Protocol: Enzyme Inactivation Assay
This protocol aims to determine if the compound causes time-dependent, irreversible inhibition of a model enzyme rich in nucleophilic residues (e.g., papain, a cysteine protease).
-
Reagents and Materials:
-
Purified Papain enzyme solution (e.g., 1 µM in assay buffer).
-
Assay Buffer: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT.
-
Substrate solution (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEe).
-
Test Compound: 10 mM stock solution in DMSO.
-
96-well UV-transparent microplate.
-
Microplate reader.
-
-
Methodology:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the papain solution to wells containing different concentrations of the test compound (and a DMSO vehicle control).
-
Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
To initiate the reaction, add the BAEe substrate solution to all wells.
-
Immediately measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 253 nm over 5 minutes.
-
Plot the remaining enzyme activity against the incubation time for each compound concentration. A time-dependent decrease in activity that is not recoverable by dilution suggests irreversible inhibition.
-
Protocol: Mass Spectrometry for Target Identification
This protocol is designed to identify the specific amino acid residue(s) modified by the compound.
-
Reagents and Materials:
-
Purified target protein (e.g., 1 mg/mL).
-
Test compound (10-fold molar excess).
-
Reaction Buffer: 50 mM HEPES, pH 7.4.
-
Denaturing and Reducing agents: Urea, DTT.
-
Alkylation agent for control: Iodoacetamide (IAM).
-
Protease for digestion: Trypsin.
-
LC-MS/MS system (e.g., Orbitrap).
-
-
Methodology:
-
Incubate the target protein with the test compound (and a vehicle control) for 1-2 hours at 37°C.
-
Stop the reaction and remove the excess compound using a desalting column.
-
Denature the protein with urea, reduce disulfide bonds with DTT, and cap any remaining free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin overnight.
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on Cys, His, Met, and Lys residues corresponding to the mass of the C₈H₅ClFO moiety (approx. 213.95 Da).
-
Identification of a peptide with this specific mass shift confirms the site of covalent modification.
-
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Substituted α-Bromoacetophenones: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Resource for Scientists in Drug Discovery and Chemical Research
This technical guide addresses the chemical properties, synthesis, and commercial availability of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its structurally related isomers. While direct commercial sources for this compound are not readily identifiable, this document provides a vital resource for researchers by detailing available information on closely related and commercially accessible α-bromoacetophenone analogs. These compounds are of significant interest as versatile intermediates in the synthesis of pharmaceutical agents and as potential modulators of biological pathways.
Commercial Availability of Structurally Related α-Bromoacetophenones
Initial investigations reveal a scarcity of direct commercial suppliers for this compound. However, a number of structurally similar isomers are commercially available, offering researchers alternative starting points for their synthetic endeavors. The following table summarizes the availability of these related compounds.
| Compound Name | CAS Number | Supplier(s) |
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9 | Sigma-Aldrich |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | BLD Pharm, Simson Pharma, Sigma-Aldrich |
| 1-(2-Bromo-6-fluorophenyl)ethanone | 928715-37-1 | ChemScene, CymitQuimica, BLD Pharm |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | Axios Research |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | BLDpharm, PubChem |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | PubChem |
| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 1003879-02-4 | ChemicalBook |
| 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6 | Sigma-Aldrich |
Physicochemical Properties
The physicochemical properties of these α-bromoacetophenone derivatives are crucial for their handling, reaction optimization, and potential biological activity. Below is a compilation of key properties for selected commercially available isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Conditions |
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | C₈H₅BrClFO | 251.48 | Solid or Semi-solid | 97% | Inert atmosphere, 2-8°C |
| 2-Bromo-1-(2-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Solid | 97% | 2-8°C |
| 1-(2-Bromo-6-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Liquid | ≥98% | Room temperature |
| 2-Bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Solid | - | - |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C₈H₅Br₂FO | 295.93 | - | - | - |
Synthesis of α-Bromoacetophenones: A General Protocol
The synthesis of α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. A general experimental protocol, adapted from the literature for the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, is provided below as a representative example.[1] This can be adapted for other substituted acetophenones.
Materials:
-
Substituted Acetophenone (e.g., 4-Hydroxyacetophenone)
-
Bromine
-
Chloroform
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Bicarbonate solution
-
Magnesium Sulfate (anhydrous)
-
Water
Procedure:
-
Dissolve the substituted acetophenone (1.0 equivalent) in chloroform at 65°C.
-
With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.
-
After stirring for 10 minutes, add bromine (1.05 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 65°C for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., using chloroform as eluent) and/or recrystallization to obtain the pure α-bromoacetophenone.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential medicinal applications. Detailed experimental protocols for its synthesis and subsequent transformations into valuable imidazole and thiazole derivatives are presented, supported by quantitative data to facilitate reproducibility and application in research and drug development.
Introduction
This compound is a highly reactive α-halo ketone that serves as a key intermediate in the synthesis of a variety of organic molecules. The presence of the bromine atom alpha to the carbonyl group makes it an excellent electrophile for reactions with various nucleophiles. The 2-chloro-6-fluorophenyl moiety introduces unique electronic and steric properties to the resulting molecules, which can be advantageous in modulating their biological activity and physicochemical properties. This document outlines its preparation and its application in the synthesis of substituted imidazoles and thiazoles, classes of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the α-bromination of the corresponding acetophenone derivative, 1-(2-chloro-6-fluorophenyl)ethanone. A general and efficient method involves the use of a brominating agent such as N-bromosuccinimide (NBS) under ultrasonic irradiation, which has been shown to enhance reaction rates and yields.
Experimental Protocol: Ultrasound-Assisted α-Bromination of 1-(2-chloro-6-fluorophenyl)ethanone
This protocol is adapted from a general procedure for the synthesis of α-bromo aromatic ketones.[1]
-
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Jacketed reaction vessel
-
Ultrasonic horn (25 kHz frequency)
-
Stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
-
Procedure:
-
In a jacketed reaction vessel, add a mixture of 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq).
-
Add a 1:2 mixture of PEG-400 and water (e.g., 5 mL for a small-scale reaction) with stirring.
-
Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.
-
Maintain the reaction temperature at 80 °C by circulating water through the jacketed reactor.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Expected Yield: While a specific yield for this substrate is not available in the cited literature, similar reactions typically proceed in good to excellent yields.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably imidazoles and thiazoles.
Synthesis of Substituted Imidazoles
Substituted imidazoles are a prominent class of compounds in medicinal chemistry. A highly efficient method for their synthesis from α-bromoacetophenones involves a microwave-assisted reaction with amides or amidines.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one
This protocol is based on a general procedure for the synthesis of imidazoles under microwave irradiation.[2]
-
Materials:
-
This compound (0.02 M)
-
Urea (0.02 M)
-
Ethanol
-
Water
-
Triethylbenzylammonium chloride (TEBA) (0.05 M)
-
Sodium acetate
-
-
Equipment:
-
Microwave reactor
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
Dissolve urea in water.
-
In a microwave reaction vessel, combine the ethanolic solution of the α-bromo ketone, the aqueous solution of urea, and TEBA as a phase-transfer catalyst.
-
Irradiate the reaction mixture in a microwave reactor for approximately 3.5 minutes at 700 W.
-
Allow the reaction mixture to cool to room temperature.
-
Add ice-cold water and neutralize with sodium acetate to precipitate the product.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol.
-
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield Range |
| 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one | This compound, Urea | Microwave, 700 W, 3.5 min, TEBA, Ethanol/Water | 60-80%[2] |
Logical Relationship of Imidazole Synthesis
Caption: Microwave-assisted synthesis of a substituted imidazole.
Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives from α-haloketones and a source of sulfur, typically a thioamide.[3][4][5][6] This reaction is widely used in the synthesis of medicinally relevant compounds.
Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole
This protocol is adapted from a general Hantzsch thiazole synthesis.[6][7]
-
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring plate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) in ethanol.
-
Add thiourea (1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield Range |
| 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole | This compound, Thiourea | Reflux, Ethanol, 4-5 h | 61-80% (based on similar reactions)[7] |
Experimental Workflow for Thiazole Synthesis
Caption: Workflow for the Hantzsch thiazole synthesis.
Potential Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8][9] The compounds synthesized from this compound are valuable candidates for screening in various biological assays. In particular, thiazole-based compounds have shown promise as antifungal agents, acting by inhibiting key enzymes in fungal cell membrane biosynthesis.[10] The unique substitution pattern of the title compound may lead to derivatives with enhanced potency and selectivity.
Potential Signaling Pathway Inhibition by Thiazole Derivatives
Caption: Potential mechanism of antifungal action.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. The protocols provided herein offer robust methods for its preparation and its conversion into medicinally relevant imidazole and thiazole derivatives. The quantitative data and detailed procedures are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical entities with potential therapeutic applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. asianpubs.org [asianpubs.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its utility is underscored by the presence of multiple reactive sites, making it a versatile intermediate for constructing complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability, binding affinity, and lipophilicity.
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical research and development, with a focus on its application in the synthesis of potential anti-inflammatory agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for the formation of heterocyclic compounds, particularly benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities.
A significant area of interest is the synthesis of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[3][4][5] Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[2][3] The 2-chloro-6-fluorophenyl moiety is a key structural feature in some potent mPGES-1 inhibitors, making this compound a valuable starting material for the synthesis of these next-generation anti-inflammatory drugs.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole
This protocol describes a representative synthesis of a 2-substituted benzimidazole, a core structure for many mPGES-1 inhibitors, using this compound and o-phenylenediamine.
Reaction Scheme:
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol.
-
Addition of Ketone: To the stirred solution, add this compound (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-substituted benzimidazoles from α-bromoketones, based on typical yields reported in the literature for analogous reactions.[6][7]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| o-Phenylenediamine | 1.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole | |
| Yield (Typical) | 85-95% |
| Purity (after purification) | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole.
Signaling Pathway of mPGES-1 Inhibition
Caption: Inhibition of the mPGES-1 pathway for anti-inflammatory effects.
References
- 1. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. thaiscience.info [thaiscience.info]
Application Notes and Protocols: Reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone (CAS No. 157359-99-4) is a versatile α-bromo ketone intermediate of significant interest in medicinal chemistry and drug development. Its trifunctionalized phenyl ring and reactive α-bromo group make it a valuable synthon for the construction of a diverse range of heterocyclic compounds. The presence of both electron-withdrawing (chloro and fluoro) and sterically hindering ortho-substituents influences its reactivity, offering unique opportunities for the synthesis of novel molecular scaffolds.
These application notes provide an overview of the reactivity of this compound with various nucleophiles and detail experimental protocols for the synthesis of key heterocyclic structures, which are prevalent in many biologically active molecules.
General Reactivity
As an α-haloketone, this compound readily undergoes nucleophilic substitution reactions at the α-carbon. The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) pathway. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.
Common nucleophiles that react with this compound include:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, pyridines, and amidines.
-
Sulfur Nucleophiles: Thioureas, thioamides, and thiols.
-
Oxygen Nucleophiles: Carboxylic acids and phenols.
-
Other Nucleophiles: Azide ions and triphenylphosphine.
These reactions are pivotal for the synthesis of various heterocyclic systems such as thiazoles, imidazoles, and imidazo[1,2-a]pyridines, which are key components in many pharmaceutical agents.
Applications in Heterocyclic Synthesis
The strategic use of this compound with various nucleophiles allows for the efficient construction of diverse heterocyclic cores.
Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. The reaction of this compound with thiourea yields 2-amino-4-(2-chloro-6-fluorophenyl)thiazole, a valuable scaffold in drug discovery.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. They can be synthesized through the reaction of an α-haloketone with a 2-aminopyridine derivative. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
Synthesis of Substituted Imidazoles
The reaction of this compound with amidines provides a route to substituted imidazoles. This reaction is a variation of the Debus-Radziszewski imidazole synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reactions of α-bromoacetophenones with various nucleophiles. While specific data for this compound is limited in the public domain, these examples with structurally similar compounds provide a strong basis for experimental design.
| Nucleophile | Product Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiourea | 2-Aminothiazole | Ethanol | Reflux | 3 - 6 | 75 - 90 | General Protocol |
| Substituted Thioureas | Substituted 2-Aminothiazoles | Ethanol | Reflux | 4 - 8 | 60 - 85 | General Protocol |
| 2-Aminopyridine | Imidazo[1,2-a]pyridine | Ethanol or DMF | 80 - 120 | 6 - 24 | 65 - 85 | General Protocol |
| Substituted 2-Aminopyridines | Substituted Imidazo[1,2-a]pyridines | Acetonitrile | Reflux | 12 - 48 | 50 - 80 | General Protocol |
| Benzamidine | 2,4-Disubstituted Imidazole | Ethanol | Reflux | 8 - 16 | 55 - 75 | General Protocol |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of key heterocyclic structures from this compound.
Protocol 1: Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add thiourea (1.1 eq) to the flask.
-
Add absolute ethanol to the flask to achieve a concentration of approximately 0.2-0.5 M of the α-bromo ketone.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(2-chloro-6-fluorophenyl)thiazole.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 2-(2-Chloro-6-fluorophenyl)imidazo[1,2-a]pyridine
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
2-Aminopyridine
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (optional, as a mild base)
-
Round-bottom flask
-
Reflux condenser or sealed tube for higher temperatures
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminopyridine (1.1 eq) in ethanol or DMF.
-
(Optional) Add sodium bicarbonate (1.2 eq) to the mixture to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to 80-120 °C. The reaction can be performed under reflux in ethanol or in a sealed tube if using a higher boiling point solvent like DMF.
-
Stir the reaction mixture for 6-24 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2-chloro-6-fluorophenyl)imidazo[1,2-a]pyridine.
-
Characterize the purified product by appropriate analytical techniques (NMR, MS, etc.).
Safety Precautions
-
This compound is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions involving heating should be performed with appropriate care to avoid fire hazards.
Conclusion
This compound is a highly valuable building block for the synthesis of a wide variety of heterocyclic compounds. Its reactivity with nucleophiles, particularly in the context of Hantzsch thiazole synthesis and the formation of imidazo[1,2-a]pyridines, provides medicinal chemists with a powerful tool for the generation of novel molecular entities. The protocols provided herein serve as a guide for the utilization of this versatile intermediate in drug discovery and development programs. Further exploration of its reactivity with other nucleophiles is warranted to expand its synthetic utility.
Application Notes: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a versatile α-haloketone that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the bromo group alpha to the carbonyl functionality makes it highly susceptible to nucleophilic attack, facilitating cyclization reactions to form various five- and six-membered heterocyclic rings. The 2-chloro-6-fluorophenyl moiety is a common pharmacophore in many biologically active molecules, and its incorporation into heterocyclic systems is of significant interest in drug discovery and development. These synthesized heterocycles, such as thiazoles and imidazoles, are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This document provides detailed protocols and application notes for the synthesis of key heterocyclic compounds from this compound.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathways for the conversion of this compound into various heterocyclic scaffolds.
Caption: General synthetic routes from this compound.
Quantitative Data Summary
The following table summarizes the synthesis of various heterocyclic compounds from α-bromoacetophenones, including expected yields based on similar reported reactions.
| Starting Material | Reagent(s) | Heterocyclic Product | Reaction Type | Solvent | Yield (%) | Reference |
| 2-Bromo-1-(substituted phenyl)ethanone | Thiosemicarbazones | 2-Hydrazinylthiazoles | Hantzsch Thiazole Synthesis | Ethanol | 61-80 | [1] |
| 2-Bromo-1-(substituted phenyl)ethanone | Urea, Thiourea, Guanidine | Imidazoles | Microwave-assisted Cyclocondensation | Ethanol | 60-80 | [4] |
| α-Bromo ketones | Benzylamines | Oxazoles | Visible-light Photocatalysis | - | Good | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-chloro-6-fluorophenyl)-2-aminothiazole (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of a 2-aminothiazole derivative via the Hantzsch thiazole synthesis.
Caption: Workflow for Hantzsch thiazole synthesis.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Reaction: Reflux the mixture with stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to afford 4-(2-chloro-6-fluorophenyl)-2-aminothiazole.[1][6]
-
Characterization: The structure of the synthesized compound can be confirmed by spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Protocol 2: Microwave-Assisted Synthesis of 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one
This protocol details a rapid and efficient synthesis of an imidazole derivative using microwave irradiation.[4]
Caption: Workflow for microwave-assisted imidazole synthesis.
Methodology:
-
Reagent Preparation: In a microwave-safe vessel, mix this compound (0.02 M) dissolved in ethanol with urea (0.02 M) dissolved in water. Add triethyl benzyl ammonium chloride (TEBA) (0.05 M) as a phase transfer catalyst.[4]
-
Reaction: Irradiate the reaction mixture in a microwave synthesizer for 3-5 minutes at 700 W.[4]
-
Work-up: Allow the reaction mixture to cool to room temperature and then triturate it. Add ice-cold water and neutralize the mixture with sodium acetate. The product will separate out.[4]
-
Purification: Filter the solid product and recrystallize from ethanol to obtain pure 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one.[4]
-
Characterization: The final product can be characterized by its melting point and spectroscopic data (IR and ¹H NMR).[4]
Applications in Drug Development
Heterocyclic compounds derived from this compound are of significant interest in medicinal chemistry due to their diverse biological activities.
-
Thiazole Derivatives: Thiazole-containing compounds have shown a wide range of biological activities. For instance, certain fluorinated hydrazinylthiazole derivatives have been investigated for their potential in diabetes management, exhibiting potent α-amylase inhibition.[1] Other phenylthiazole derivatives have been studied for their anti-proliferative activity against various cancer cell lines.[2]
-
Imidazole Derivatives: The imidazole ring is a key component in many pharmacologically active molecules.[4][7] Substituted imidazoles are known to act as inhibitors of fungicides and play important roles in various biochemical processes.[4]
The synthetic protocols outlined in this document provide a foundation for the development of libraries of novel heterocyclic compounds for screening in various drug discovery programs.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a highly reactive α-haloketone intermediate. Its utility in organic synthesis, particularly for the construction of heterocyclic scaffolds, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the α-bromo group provides a reactive site for nucleophilic substitution, enabling the formation of various carbon-heteroatom bonds. This document provides detailed protocols for key reactions involving this compound, emphasizing safety, procedural accuracy, and data presentation.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-6-fluorophenacyl bromide |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| CAS Number | Not explicitly found, analogous to 5000-66-8 for 2-bromo-1-(2-chlorophenyl)ethanone[1] |
Critical Safety Precautions
Working with this compound and related α-bromoacetophenones requires strict adherence to safety protocols due to their hazardous nature.
-
Hazard Identification: This class of compounds is known to be corrosive and lachrymatory. It can cause severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles with side-shields, and a lab coat.[2][4] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid all direct contact with the substance. Do not breathe dust, fumes, or vapors.[2][3] Ensure thorough washing after handling.[2] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
First Aid:
-
If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical help.[2]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Store locked up.[2][3]
Application Note 1: Synthesis of 2-Amino-1,3-thiazole Derivatives via Hantzsch Reaction
The Hantzsch thiazole synthesis is one of the most prominent applications for α-bromoacetophenones. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, typically thiourea or a substituted thiourea, to yield a thiazole ring. Thiazoles are a core structural motif in numerous FDA-approved drugs.[7]
Reaction Scheme: Hantzsch Thiazole Synthesis
References
- 1. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone as a key intermediate in the synthesis of potentially bioactive molecules. The primary application highlighted is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry. This document offers detailed experimental protocols, quantitative data on the biological activities of related compounds, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
This compound is an α-haloketone, a class of reagents widely employed in the synthesis of heterocyclic compounds. Its utility stems from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an excellent electrophile for reactions with various nucleophiles. The substituted phenyl ring, featuring both chloro and fluoro groups, provides a unique electronic and steric profile that can influence the biological activity and pharmacokinetic properties of the resulting molecules.
The most prominent application of this starting material is in the Hantzsch thiazole synthesis, which provides a straightforward route to 2-amino-4-arylthiazoles. Thiazole derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and kinase inhibitory effects.[1][2]
Synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine
A primary application of this compound is the synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with thiourea.
Reaction Scheme
Caption: Hantzsch thiazole synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a general procedure based on established methods for the Hantzsch synthesis of analogous 2-aminothiazoles.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
5% Sodium Bicarbonate solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and absolute ethanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Add thiourea (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which may result in the precipitation of the hydrobromide salt of the product.
-
Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic. This will precipitate the free amine.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Experimental Workflow
Caption: General experimental workflow for the Hantzsch synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine.
Biological Activity of Structurally Related Thiazole Derivatives
Anticancer Activity of 2-Aminothiazole Derivatives
Many 2-aminothiazole derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-cyanophenyl)-2-hydrazinylthiazole derivative | MCF-7 (Breast) | 1.0 ± 0.1 | [3] |
| 4-(4-cyanophenyl)-2-hydrazinylthiazole derivative | HCT-116 (Colorectal) | 1.1 ± 0.5 | [3] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03 | [4] |
| 2-aminothiazole derivative | A549 (Lung) | 8.64 | [1] |
| 2-aminothiazole derivative | HeLa (Cervical) | 6.05 | [1] |
| 2-aminothiazole derivative | HT29 (Colon) | 0.63 | [1] |
Antifungal Activity of Thiazole Derivatives
The thiazole scaffold is also present in a number of compounds with antifungal properties.
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazolyl hydrazine derivative | Botryosphaeria dothidea | 0.59 | [5] |
| Thiazolyl hydrazine derivative | Gibberella sanbinetti | 0.69 | [5] |
| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one | Agricultural Fungi | - | [6] |
| Thiazole derivative | Candida neoformans | 8 | [7] |
| Thiazole derivative | Candida albicans | 8 | [7] |
Kinase Inhibitory Activity of Thiazole Derivatives
The 2-aminothiazole moiety is a key component of several kinase inhibitors, including the FDA-approved drug Dasatinib.[8]
| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference |
| Phenyl sulphonyl thiazole derivative | BRAFV600E | 23.1 ± 1.2 | [9] |
| Dasatinib (BMS-354825) | Pan-Src | Subnanomolar to Nanomolar | [8] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | CK2 | 1900 | [10] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | GSK3β | 670 | [10] |
Signaling Pathways and Biological Relevance
Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a likely mechanism of action for novel bioactive compounds derived from this compound is the modulation of kinase signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.
Representative Kinase Signaling Pathway
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a 2-aminothiazole kinase inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potentially bioactive molecules, particularly 2-amino-4-arylthiazoles. The Hantzsch thiazole synthesis provides an efficient and direct route to this important heterocyclic scaffold. The extensive literature on the anticancer, antifungal, and kinase inhibitory activities of 2-aminothiazole derivatives suggests that compounds synthesized from this starting material are promising candidates for further investigation in drug discovery and development programs. The provided protocols and data serve as a foundational guide for researchers exploring the applications of this compound in medicinal chemistry.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to yield 1-(2-chloro-6-fluorophenyl)ethanone, followed by the selective α-bromination of the resulting ketone. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and scalability from the laboratory to industrial production.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of three distinct halogen substituents on the phenyl ring, coupled with a reactive bromo-acetyl group, makes it a versatile precursor for constructing complex molecular architectures. The protocols outlined herein are designed to be robust and scalable, addressing the need for a reliable supply of this intermediate in drug discovery and development pipelines.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a two-step reaction sequence starting from commercially available 1-chloro-3-fluorobenzene.
Caption: Overall two-step synthesis of the target compound.
Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)ethanone
This step involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride using aluminum chloride as a Lewis acid catalyst.[1][2][3]
Experimental Protocol
Materials:
-
1-chloro-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas outlet to a scrubber
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C using an ice-water bath. Add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 15-30 minutes. The reaction is exothermic.[4]
-
Addition of Arene: After the addition of acetyl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-10 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to 0-5 °C and slowly quench by pouring it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL for a 0.1 mol scale reaction).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-chloro-6-fluorophenyl)ethanone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactants & Reagents | ||
| 1-chloro-3-fluorobenzene | 1.0 eq | Starting material |
| Acetyl chloride | 1.05 eq | Acylating agent |
| Aluminum chloride | 1.2 eq | Lewis acid catalyst |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | |
| Temperature | 0 °C to Reflux | Initial cooling followed by heating |
| Reaction Time | 2 - 4 hours | Monitor by TLC/GC |
| Yield & Purity | ||
| Expected Yield | 75 - 85% | Based on similar Friedel-Crafts acylations[5] |
| Purity | >95% after purification |
Step 2: α-Bromination of 1-(2-chloro-6-fluorophenyl)ethanone
This step describes the selective bromination at the α-position of the ketone using N-Bromosuccinimide (NBS) as the brominating agent.[6][7][8]
Experimental Protocol
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (PTSA) or Ammonium Acetate (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 1-(2-chloro-6-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid or ammonium acetate.[9]
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactants & Reagents | ||
| 1-(2-chloro-6-fluorophenyl)ethanone | 1.0 eq | Substrate |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent[10] |
| p-Toluenesulfonic acid | 0.05 eq | Catalyst |
| Reaction Conditions | ||
| Solvent | Carbon Tetrachloride or Acetonitrile | |
| Temperature | Reflux | |
| Reaction Time | 1 - 3 hours | Monitor by TLC/GC |
| Yield & Purity | ||
| Expected Yield | 80 - 90% | Based on similar α-brominations of acetophenones[6] |
| Purity | >98% after purification |
Experimental Workflows
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for α-Bromination.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with extreme care in a well-ventilated fume hood.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane and Carbon tetrachloride are volatile and toxic. Use in a well-ventilated area.
-
The Friedel-Crafts reaction is exothermic and generates HCl gas. Ensure proper temperature control and vent the reaction to a scrubber.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described provide a reliable and scalable pathway for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The provided workflows and data tables are intended to facilitate easy implementation and adaptation of these methods for large-scale production.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalytic Applications of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative. As an α-haloketone, it serves as a versatile electrophilic building block in organic synthesis. The presence of the bromine atom at the alpha position to the carbonyl group makes this carbon highly susceptible to nucleophilic attack, facilitating a variety of cyclization and substitution reactions. This reactivity is central to its utility in the catalytic synthesis of a diverse range of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug development.
These application notes provide an overview of the key catalytic applications of this compound and its derivatives, with a focus on the synthesis of thiazole and imidazole moieties. Detailed experimental protocols for these transformations are provided to enable researchers to apply these methodologies in their work.
Key Catalytic Applications
The primary catalytic applications of this compound derivatives lie in their use as precursors for the synthesis of heterocyclic compounds. The most notable of these are the Hantzsch thiazole synthesis and related formations of other five-membered heterocycles like imidazoles. These reactions are often carried out as one-pot syntheses, which are highly efficient in terms of time and resources.
Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In the case of this compound, its reaction with thiourea provides a direct route to 2-amino-4-(2-chloro-6-fluorophenyl)thiazole. This reaction can be performed under mild conditions and often proceeds with high yields.
Application Note 1: Hantzsch Thiazole Synthesis
Overview: The reaction of this compound with thiourea is a robust and efficient method for the synthesis of the corresponding 2-aminothiazole derivative. This one-pot synthesis is a cornerstone reaction for accessing this important heterocyclic scaffold. The resulting 2-aminothiazole can serve as a key intermediate for the synthesis of a variety of biologically active molecules.
General Reaction Scheme: this compound reacts with thiourea in a cyclocondensation reaction to form 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole.
Table 1: Representative Data for Hantzsch Thiazole Synthesis
| Entry | Reactant A | Reactant B | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Thiourea | Ethanol | None (reflux) | 3 | 85-95 |
| 2 | This compound | N-methylthiourea | Ethanol | None (reflux) | 4 | 80-90 |
Experimental Protocol 1: Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole as a solid.
Visualization of Experimental Workflow:
Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole.
Synthesis of 4-(2-chloro-6-fluorophenyl)imidazole Derivatives
This compound can also be utilized in the synthesis of imidazole derivatives. A common method involves the reaction with formamide, which serves as both the nitrogen source and the reducing agent. This reaction typically requires heating and can be facilitated by a catalyst.
Application Note 2: Imidazole Synthesis
Overview: The synthesis of 4-(2-chloro-6-fluorophenyl)imidazole derivatives from this compound provides access to another crucial heterocyclic core. Imidazoles are prevalent in numerous pharmaceuticals and biologically active compounds. The reaction with formamide offers a straightforward, albeit often lower-yielding, route to this scaffold.
General Reaction Scheme: this compound reacts with formamide upon heating to yield 4-(2-chloro-6-fluorophenyl)-1H-imidazole.
Table 2: Representative Data for Imidazole Synthesis
| Entry | Reactant A | Reactant B | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Formamide | Formamide | None (reflux) | 5 | 40-60 |
Experimental Protocol 2: Synthesis of 4-(2-chloro-6-fluorophenyl)-1H-imidazole
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, serves as reactant and solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus (for work-up)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate (for extraction)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq) and an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture with stirring to 150-160 °C and maintain this temperature for 5-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess formamide by vacuum distillation.
-
To the residue, add a 2 M aqueous solution of sodium hydroxide to neutralize the reaction mixture and adjust the pH to ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-chloro-6-fluorophenyl)-1H-imidazole.
Visualization of Reaction Pathway:
Application Notes and Protocols for the Development of Novel Compounds from 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential applications of novel heterocyclic compounds derived from the starting material 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. This precursor is a valuable building block for the generation of diverse molecular scaffolds with potential therapeutic activities, particularly in the realms of anticancer and antimicrobial research. The protocols outlined below are based on established synthetic methodologies for analogous α-bromoacetophenones and serve as a guide for the development of new chemical entities.
Introduction: The Potential of this compound in Drug Discovery
This compound is an α-bromoacetophenone derivative, a class of compounds well-recognized as versatile precursors for the synthesis of a wide array of heterocyclic systems. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting novel compounds, potentially enhancing their biological activity and metabolic stability. The primary application of this starting material lies in its reactivity towards nucleophiles, enabling the construction of various heterocyclic rings such as thiazoles and triazoles. These heterocyclic motifs are prevalent in numerous FDA-approved drugs and are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document provides exemplary protocols for the synthesis of novel thiazole and triazole derivatives and discusses their potential biological evaluation.
Synthesis of Novel Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of thiazole derivatives from α-haloketones and a thioamide-containing reactant, such as thiourea or thiosemicarbazones.
Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole Derivatives
Application: The 2-aminothiazole scaffold is a key component in a number of biologically active compounds with demonstrated antimicrobial and anticancer properties.[3][5][6][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Product: 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole.
Synthesis of 2-Hydrazinylthiazole Derivatives
Application: Thiazole derivatives bearing a hydrazinyl moiety have shown potential as inhibitors of enzymes such as α-amylase, suggesting applications in the management of diabetes.[8][9] They also serve as intermediates for the synthesis of more complex heterocyclic systems with potential anticancer activity.
Experimental Protocol:
-
Thiosemicarbazone Preparation: Synthesize the desired thiosemicarbazone by reacting a substituted aldehyde or ketone with thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid.
-
Reaction Setup: In a round-bottom flask, combine the synthesized thiosemicarbazone (1.0 eq.) and this compound (1.0 eq.) in absolute ethanol.
-
Reaction: Reflux the mixture for 4-5 hours, monitoring the reaction by TLC.[8]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.
Expected Product: 2-(2-Arylidenehydrazinyl)-4-(2-chloro-6-fluorophenyl)thiazole.
Synthesis of Novel 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[10][11][12][13] A common synthetic route involves the reaction of an α-haloketone with a triazole precursor.
Experimental Protocol:
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (1.2 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).
-
Addition of Starting Material: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Expected Product: 1-[(2-chloro-6-fluorophenyl)carbonylmethyl]-1H-1,2,4-triazole.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for compounds analogous to those proposed in these application notes. This data is intended to provide a benchmark for the expected yields and biological activities of the novel compounds synthesized from this compound.
Table 1: Representative Reaction Yields for Thiazole and Triazole Syntheses
| Starting Material Analogue | Reagent | Product Type | Yield (%) | Reference |
| 2-Bromo-4-fluoroacetophenone | Substituted Thiosemicarbazones | 2-Hydrazinylthiazole | 61-80 | [8] |
| α-Bromoacetophenones | Thiourea | 2-Aminothiazole | ~70-90 | General Literature |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Bromine | Brominated Triazole | Not Specified | [14] |
Table 2: Representative Biological Activity Data (IC50 values in µM)
| Compound Class (Analogues) | Cancer Cell Line | IC50 (µM) | Antimicrobial Target | MIC (µg/mL) | Reference |
| Thiazole Derivatives | HepG-2 | ~4-12 | S. aureus | ~16-64 | [1] |
| Thiazole Derivatives | MCF-7 | ~3-10 | E. coli | ~32-128 | [1] |
| Thiazole Derivatives | HCT-116 | ~7-15 | - | - | [1] |
| Fluorinated Hydrazinylthiazoles | - | - | α-Amylase Inhibition | 5.14 - 5.77 | [8] |
| 1,2,4-Triazole Derivatives | MCF-7 | Variable | M. gypseum | <6.25 - 50 | [10] |
| 1,2,4-Triazole Derivatives | - | - | S. aureus | <6.25 - 100 | [10] |
Note: The biological activities are highly dependent on the specific substitutions on the heterocyclic core and the phenyl ring.
Visualizations
Experimental Workflows
Caption: Synthetic workflows for novel thiazole and triazole derivatives.
Hypothetical Anticancer Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
These application notes and protocols are intended to serve as a starting point for the exploration of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these procedures to suit their specific research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a valuable and reactive building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. Its utility stems from the presence of an α-bromoketone functionality, which readily participates in cyclization reactions to form various heterocyclic scaffolds. This application note will focus on its principal application in the synthesis of 2-aminothiazole derivatives, which are key intermediates in the development of potent kinase inhibitors for cancer therapy.
The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal scaffold for the design of ATP-competitive inhibitors.[3] This document provides detailed protocols for the synthesis of a key 2-aminothiazole intermediate and its subsequent elaboration into potential kinase inhibitors, supported by relevant biological data and pathway diagrams.
Key Application: Synthesis of Kinase Inhibitors via 2-Aminothiazole Intermediates
The most prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring.[4] In this reaction, the α-bromo ketone condenses with a thiourea or thioamide to yield a 2-aminothiazole derivative. This intermediate, 2-amino-4-(2-chloro-6-fluorophenyl)thiazole, serves as a versatile platform for further functionalization to generate potent and selective kinase inhibitors.
Relevant Kinase Targets
Derivatives of 2-amino-4-(2-chloro-6-fluorophenyl)thiazole have been investigated as inhibitors of several important cancer-related kinases, including:
-
Aurora Kinases: A family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[5][6][7]
-
Pim Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are downstream effectors in various signaling pathways involved in cell survival, proliferation, and apoptosis. Pim kinases are overexpressed in numerous hematological malignancies and solid tumors.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(2-chloro-6-fluorophenyl)thiazole (Intermediate 1)
This protocol describes the Hantzsch thiazole synthesis to prepare the key 2-aminothiazole intermediate.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4-(2-chloro-6-fluorophenyl)thiazole.
Protocol 2: General Procedure for the Synthesis of N-substituted-2-aminothiazole Kinase Inhibitors
This protocol outlines a general method for the derivatization of the 2-amino group of the thiazole intermediate to introduce various side chains, a common strategy in the development of kinase inhibitors.
Materials:
-
2-amino-4-(2-chloro-6-fluorophenyl)thiazole (Intermediate 1)
-
Substituted pyrimidine chloride (e.g., 2,4-dichloro-6-methylpyrimidine)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Nitrogen atmosphere
-
Stirring plate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-amino-4-(2-chloro-6-fluorophenyl)thiazole (1 equivalent) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.
-
Add the substituted pyrimidine chloride (1 equivalent) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-aminothiazole derivative.
Quantitative Data
The following table summarizes the inhibitory activities of representative 2-aminothiazole-based kinase inhibitors against their target kinases. While specific data for derivatives of this compound are not publicly available in this exact format, the data for structurally related compounds highlight the potential of this scaffold. For instance, Dasatinib, a well-known kinase inhibitor, features a 2-aminothiazole core and a (2-chloro-6-methylphenyl) substituent.[3]
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| 2-Aminothiazole Derivatives | Aurora A | IC50 in the low nM range | [5] |
| 2-Aminothiazole Derivatives | Aurora B | IC50 in the low nM range | [5] |
| Thiazolidine-2,4-diones | Pim-1 | IC50 = 13 nM | [4] |
| Thiazolidine-2,4-diones | Pim-2 | IC50 = 2.3 µM | [4] |
| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar potency | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and the general experimental workflow for their synthesis and evaluation.
Caption: Simplified Kinase Signaling Pathway in Cancer.
Caption: Experimental Workflow for Kinase Inhibitor Development.
Conclusion
This compound is a highly valuable starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The straightforward and efficient Hantzsch thiazole synthesis provides access to a versatile 2-aminothiazole intermediate that can be readily elaborated into a diverse library of potential drug candidates. The demonstrated potency of related 2-aminothiazole derivatives against key cancer targets like Aurora and Pim kinases underscores the importance of this building block in modern drug discovery and development. Researchers are encouraged to explore the derivatization of the 2-amino-4-(2-chloro-6-fluorophenyl)thiazole scaffold to identify novel and potent inhibitors for various therapeutic applications.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 7. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most likely impurities are the unreacted starting material, 2-chloro-6-fluoroacetophenone, and over-brominated byproducts, such as 2,2-dibromo-1-(2-chloro-6-fluorophenyl)ethanone. Depending on the brominating agent and reaction conditions, you might also encounter regioisomers where bromination has occurred on the aromatic ring, although this is generally less common for α-bromination of acetophenones.
Q2: What is the recommended storage condition for purified this compound?
A2: Due to its reactive nature as an α-bromoketone, the purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Refrigeration is recommended for long-term storage.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate. By comparing the spots of the crude mixture and the purified fractions against a reference standard (if available), you can assess the purity.
Q4: What is a typical melting point for purified this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point may be close to the boiling point of the solvent, or significant impurities are present, depressing the melting point. | - Try a different solvent or a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate).- Ensure the initial dissolution is in the minimum amount of hot solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No crystal formation upon cooling | The solution is not saturated enough, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again slowly.- Introduce a seed crystal of the pure compound.- Cool the solution in an ice bath after it has reached room temperature. |
| Low recovery of purified product | Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent for dissolution.- Cool the recrystallization mixture thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the specific impurities present. The rate of cooling was too fast, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent or solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the mobile phase is either too high or too low. | - If the Rf values are too high (spots run near the solvent front), decrease the polarity of the mobile phase (increase the proportion of hexane).- If the Rf values are too low (spots remain near the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the mobile phase. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration. |
| Co-elution of product and impurities | The polarity difference between the desired product and the impurities is small. | - Use a shallower solvent gradient during elution to improve separation.- Consider using a different stationary phase or a different solvent system. |
| Streaking of the compound on the column | The compound is not very soluble in the mobile phase, or the column is overloaded. | - Ensure the crude material is fully dissolved in a minimum amount of solvent before loading it onto the column.- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate mobile phase composition (e.g., a mixture of hexane and ethyl acetate) by running a TLC of the crude material. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data
The following table summarizes typical parameters for the purification of α-bromoacetophenones. These values should be used as a starting point and may require optimization for this compound.
| Parameter | Recrystallization | Column Chromatography |
| Solvent/Mobile Phase | Ethanol, Ethanol/Water, Hexane/Ethyl Acetate | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Stationary Phase | Not Applicable | Silica Gel (60-120 or 230-400 mesh) |
| Expected Purity | >98% | >98% |
| Typical Yield | 60-90% | 70-95% |
| Monitoring Technique | Melting Point, TLC | TLC |
| Target Rf (for TLC) | Not Applicable | ~0.2 - 0.4 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for optimizing TLC conditions for column chromatography.
References
optimizing reaction yield for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone?
A1: The most common methods involve the electrophilic substitution of the α-hydrogen of the ketone. This is typically achieved using a brominating agent under acidic conditions, which facilitates the formation of an enol intermediate.[1][2] Common brominating agents include N-Bromosuccinimide (NBS), elemental bromine (Br₂), and pyridine hydrobromide perbromide. The choice of reagent and conditions can influence the reaction's selectivity and yield.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: The primary side reactions of concern are over-bromination, leading to the formation of a dibrominated product, and aromatic ring bromination. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring generally disfavors ring bromination, but harsh reaction conditions could potentially lead to this side product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.
Q4: What are the recommended purification methods for the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.[1] Column chromatography using silica gel is another effective method for obtaining a high-purity product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive brominating agent. | 1. Use a fresh batch of the brominating agent. Ensure proper storage of NBS (protected from light and moisture). |
| 2. Insufficient acid catalysis. | 2. Ensure the presence of a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) to promote enolization. | |
| 3. Reaction temperature is too low. | 3. Increase the reaction temperature. For some acetophenones, temperatures around 90°C have been shown to be effective.[1] | |
| 4. Short reaction time. | 4. Increase the reaction time and monitor the progress by TLC until the starting material is consumed.[3] | |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination (dibromination). | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1] Add the brominating agent portion-wise to maintain a low concentration. |
| 2. Aromatic ring bromination. | 2. Use milder reaction conditions (lower temperature, less reactive brominating agent). The use of NBS is often more selective than elemental bromine. | |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, use column chromatography for separation. |
| 2. Formation of colored impurities. | 2. Wash the crude product with a saturated sodium bisulfite solution to remove excess bromine. Recrystallization with activated charcoal may also be effective. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This protocol is adapted from a general method for the α-bromination of aralkyl ketones.[5]
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq.) in methanol.
-
Add acidic Al₂O₃ (10% w/w of the ketone).
-
Add NBS (1.1 eq.) portion-wise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the alumina and wash it with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid
This protocol is based on a study optimizing the bromination of substituted acetophenones.[1]
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction for approximately 3 hours by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
The following table summarizes representative yields for the α-bromination of a substituted acetophenone (4-chloroacetophenone) with different brominating agents, providing an expected trend for the synthesis of this compound.[1]
| Brominating Agent | Molar Ratio (Substrate:Agent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine Hydrobromide Perbromide | 1.0:1.1 | Acetic Acid | 90 | 3 | 85 |
| N-Bromosuccinimide (NBS) | 1.0:1.1 | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) |
| Copper (II) Bromide | 1.0:1.1 | Acetic Acid | 90 | 3 | ~60 |
Visualizations
Caption: Chemical reaction pathway for the synthesis.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic substitution on this compound, but I am observing a significant amount of an unexpected carboxylic acid derivative. What could be the cause?
A1: The formation of a carboxylic acid, ester, or amide derivative as a major side product is characteristic of the Favorskii rearrangement.[1][2] This rearrangement is base-catalyzed and can compete with the desired nucleophilic substitution. The reaction proceeds through a cyclopropanone intermediate which is then opened by a nucleophile (hydroxide, alkoxide, or amine) to yield the corresponding carboxylic acid derivative.[2][3]
Troubleshooting:
-
Base Selection: If possible, use a non-basic or weakly basic nucleophile. If a strong base is required for your primary reaction, consider using a non-nucleophilic base to favor the desired pathway over the Favorskii rearrangement.
-
Temperature Control: Lowering the reaction temperature may help to disfavor the rearrangement pathway.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents may be preferable.
Q2: My reaction is producing an α,β-unsaturated ketone instead of the expected substitution product. Why is this happening?
A2: The formation of an α,β-unsaturated ketone is likely due to an elimination reaction (dehydrobromination) competing with the nucleophilic substitution.[4][5] This is particularly common when using sterically hindered or strong bases.[5] The base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HBr and the formation of a double bond.
Troubleshooting:
-
Nucleophile/Base Choice: Use a less sterically hindered nucleophile/base if your desired reaction is substitution.
-
Reaction Conditions: Carefully control the reaction temperature, as higher temperatures often favor elimination.
Q3: I have noticed impurities in my starting material, this compound. What are the likely culprits and how can they affect my reaction?
A3: Common impurities in α-bromo ketones often arise during the bromination of the parent acetophenone. These can include:
-
Polyhalogenated ketones: Dibromo- or even tribromo-acetophenones can form, especially under basic conditions during the bromination step.[6] These impurities will have different reactivity and can lead to a mixture of products in your subsequent reaction.
-
Ring-brominated isomers: Depending on the bromination conditions, bromine may substitute on the aromatic ring in addition to the α-position.[7]
-
Unreacted starting material: Incomplete bromination will leave the parent 1-(2-chloro-6-fluorophenyl)ethanone in your starting material.
These impurities can lead to a complex product mixture that is difficult to purify. It is recommended to purify the this compound before use, for example by recrystallization or column chromatography.
Q4: After my reaction, I have isolated a product with a hydroxyl group instead of the bromo group, even though water was not intentionally added. What is the likely cause?
A4: This is likely due to the hydrolysis of the starting material or the product. Trace amounts of water in your reagents or solvent can act as a nucleophile, displacing the bromide to form 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone. This is a classic nucleophilic substitution reaction where water is the nucleophile.
Troubleshooting:
-
Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Troubleshooting Guides
Guide 1: Minimizing Side Products in Nucleophilic Substitution Reactions
This guide provides a systematic approach to troubleshooting and minimizing the formation of common side products when using this compound as a substrate for nucleophilic substitution.
| Issue | Potential Cause | Recommended Actions |
| Formation of Carboxylic Acid Derivatives | Favorskii Rearrangement | - Use a non-basic nucleophile if possible.- Employ a non-nucleophilic base if a base is required.- Lower the reaction temperature.- Consider using an aprotic solvent. |
| Formation of α,β-Unsaturated Ketones | Elimination Reaction | - Use a less sterically hindered nucleophile/base.- Maintain a low reaction temperature. |
| Formation of Hydroxylated Product | Hydrolysis | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under an inert atmosphere. |
| Complex/Unidentifiable Product Mixture | Impure Starting Material | - Purify the this compound before use (e.g., recrystallization, chromatography).- Characterize the starting material by NMR or GC-MS to identify impurities. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere, add the amine nucleophile (1.1 - 1.5 eq).
-
If required, add a non-nucleophilic base (e.g., diisopropylethylamine) (1.2 eq).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for unexpected side products.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
stability and degradation of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your experiments.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound. Due to its reactive nature, improper storage can lead to degradation and the formation of impurities, which may compromise experimental outcomes.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and side reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protect from light (store in a dark place) | Avoids light-induced decomposition. Aromatic ketones can be susceptible to photodegradation. |
| Container | Tightly sealed, chemically resistant container | Prevents contamination and evaporation. |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide addresses common issues related to the stability and reactivity of this compound.
Issue 1: Low Reaction Yield or Incomplete Reaction
Possible Causes:
-
Degradation of the starting material: The compound may have degraded due to improper storage or handling.
-
Presence of impurities: Impurities in the starting material can interfere with the reaction.
-
Side reactions: The reactive nature of the α-bromo ketone functionality can lead to unintended reaction pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products
Possible Causes:
-
Competing reaction pathways: The presence of multiple reactive sites can lead to the formation of isomers or byproducts.
-
Dehydrobromination: Under basic conditions, elimination of HBr can occur, leading to an α,β-unsaturated ketone.[1][2]
Suggested Solutions:
-
Control of Reaction Conditions: Carefully control the temperature and stoichiometry of reagents. The use of a non-nucleophilic base can minimize substitution reactions.
-
Protecting Groups: If other functional groups are present in your substrate, consider using protecting groups to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Hydrolysis: In the presence of water, the bromine atom can be displaced by a hydroxyl group, forming 2-hydroxy-1-(2-chloro-6-fluorophenyl)ethanone. This reaction can be accelerated by acidic or basic conditions.
-
Nucleophilic Substitution: The compound is susceptible to nucleophilic attack at the α-carbon, leading to the displacement of the bromide ion.[3] Common nucleophiles include amines, alcohols, and thiols.
-
Dehydrobromination: In the presence of a base, elimination of hydrogen bromide can occur to form an α,β-unsaturated ketone.[2]
-
Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to light.[4][5]
Generalized Degradation Pathways:
Caption: Potential degradation pathways.
Q2: How can I assess the purity of my this compound?
A2: The purity of the compound can be determined using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the parent compound and detecting any degradation products or impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for quantitative analysis of purity.
Q3: What are some common impurities that might be present in this compound?
A3: Potential impurities could include:
-
Starting materials from the synthesis: Residual starting materials from the manufacturing process.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated acetophenone analogs.
-
Hydrolysis product: 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone, if the compound has been exposed to moisture.
Experimental Protocols
Protocol 1: Assessment of Compound Stability
This protocol provides a general method for evaluating the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, THF, water)
-
Buffer solutions (if assessing pH stability)
-
HPLC or LC-MS system
-
Thermostatted shaker or water bath
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
For each condition to be tested (e.g., different temperatures, pH values, or light exposure), place the vials under the specified conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Immediately analyze the sample by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
Experimental Workflow for Stability Assessment:
Caption: Workflow for stability assessment.
References
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired this compound, with the starting material remaining largely unreacted. What are the possible causes and how can I resolve this?
Answer:
Low or no product formation in the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone can be attributed to several factors, primarily related to the deactivating nature of the substituted aromatic ring.
-
Deactivated Substrate: The presence of two electron-withdrawing groups (chloro and fluoro) on the phenyl ring reduces the electron density of the aromatic system. This deactivation can make the initial enolization step, which is crucial for the bromination to occur, more difficult.[1]
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Insufficiently Reactive Brominating Agent: For deactivated substrates, a milder brominating agent like N-Bromosuccinimide (NBS) may not be reactive enough to achieve complete conversion.
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Suboptimal Reaction Conditions: Low reaction temperatures or short reaction times may not provide enough energy to overcome the activation barrier for this specific substrate.
Potential Solutions:
| Solution | Rationale |
| Increase Reaction Temperature | Gradually increasing the reaction temperature can help overcome the activation energy barrier for enolization. |
| Prolong Reaction Time | Allowing the reaction to proceed for a longer duration may increase the overall yield. Monitor the reaction progress by TLC to avoid potential side reactions. |
| Use a More Reactive Brominating System | Consider using elemental bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.[2] Be aware of the increased safety precautions required when handling liquid bromine. |
| Employ a Catalyst | The use of an acid catalyst, such as a catalytic amount of HBr or a Lewis acid, can facilitate the enolization step.[3] |
Issue 2: Formation of Multiple Products
Question: My TLC analysis shows multiple spots in the product mixture, indicating the formation of byproducts alongside the desired α-bromo ketone. What are these impurities and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue in bromination reactions. The likely culprits are dibromination and, to a lesser extent, ring bromination.
-
Dibromination: The primary byproduct is often the α,α-dibromo ketone. This occurs when the initially formed monobrominated product reacts further with the brominating agent.[2]
-
Ring Bromination: Although the acyl group is deactivating, there is a small possibility of electrophilic aromatic substitution on the phenyl ring, leading to bromination at one of the open aromatic positions.
Potential Solutions:
| Solution | Rationale |
| Control Stoichiometry | Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio or even a slight excess of the starting ketone can help minimize dibromination. |
| Slow Addition of Brominating Agent | Adding the brominating agent dropwise at a controlled temperature allows for better reaction control and can reduce the local concentration of the brominating agent, thus disfavoring over-bromination. |
| Optimize Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity for monobromination over dibromination. |
| Choice of Solvent | The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid can favor the desired α-bromination. |
Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective brominating agents for the synthesis of this compound?
A1: While elemental bromine is highly effective, it is also highly toxic and corrosive.[4] Safer alternatives include N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide. For a deactivated substrate like 1-(2-chloro-6-fluorophenyl)ethanone, pyridine hydrobromide perbromide in acetic acid can be a good choice, offering a balance of reactivity and safety.[4]
Q2: How can I effectively quench the reaction and remove excess bromine?
A2: Excess bromine can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used and is effective at neutralizing any remaining bromine.
Q3: What are the recommended purification techniques for this compound?
A3:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Common solvent systems for α-bromo ketones include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5]
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[6]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the product's Rf value with the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from general procedures for the bromination of substituted acetophenones.[4]
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Bromination using Elemental Bromine
This protocol is adapted from general procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
Elemental Bromine (Br₂)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) in DCM or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
After the reaction is complete, wash the mixture with saturated sodium thiosulfate solution to quench excess bromine.
-
Neutralize any acid with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for Substituted Acetophenones
| Brominating Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [4] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Aralkyl Ketones | Acetonitrile | Reflux | 0.17 - 0.33 | 90-95 | [8] |
| Copper(II) Bromide | 1-(4-bromo-3-fluorophenyl)ethanone | Ethyl Acetate | 60 | 12 | 44 |
Note: Yields are highly substrate and reaction condition dependent.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
The following are estimated chemical shifts based on similar compounds. Actual values may vary.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.5 | s | - | -CH₂Br |
| ¹H | 7.2 - 7.6 | m | - | Aromatic-H |
| ¹³C | ~35 | - | - | -CH₂Br |
| ¹³C | 115 - 135 | - | - | Aromatic-C |
| ¹³C | ~190 | - | - | C=O |
Reference data for similar compounds can be found in the literature.[9][10]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Reaction Condition Refinement for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the reaction conditions for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for the synthesis of this compound?
A1: Commonly used brominating agents for the α-bromination of acetophenones include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[1][2] The choice of reagent can influence the reaction's selectivity and safety profile. Bromine is highly reactive and corrosive, while NBS is a safer, solid alternative that can minimize over-bromination.[3][4]
Q2: My reaction is slow or incomplete. What are the potential causes and solutions?
A2: Incomplete reactions can be due to several factors:
-
Insufficient Catalyst: Acid catalysis is often necessary to facilitate the enolization of the ketone, which is the rate-determining step.[5] Ensure an appropriate amount of acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used.[1][3] For reactions with Br₂, a catalytic amount of anhydrous aluminum chloride (AlCl₃) can also be effective.[6]
-
Low Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A moderate increase in temperature (e.g., to 80-90 °C) can improve the yield for some bromination reactions.[1]
-
Deactivated Substrate: The presence of electron-withdrawing groups (-Cl, -F) on the phenyl ring deactivates the substrate, potentially slowing down the reaction.[7] Increasing the reaction time or temperature may be necessary to achieve full conversion.
Q3: I am observing significant amounts of di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
A3: Formation of di-bromoacetophenone is a common side reaction. To enhance mono-selectivity:
-
Control Stoichiometry: Use a molar ratio of the brominating agent to the acetophenone substrate of 1.0:1.0 or slightly above (e.g., 1.1:1.0).[1] A large excess of the brominating agent should be avoided.[8]
-
Gradual Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species, which helps to prevent over-bromination.[6]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to prevent further bromination of the product.[1]
Q4: Besides di-bromination, what other side reactions should I be aware of?
A4: A potential side reaction is the electrophilic bromination of the aromatic ring. However, the acetyl group is deactivating, making the α-position of the ketone more susceptible to bromination than the aromatic ring under typical conditions for α-bromination.[7] Using a Lewis acid catalyst like FeBr₃ in excess can favor aromatic bromination, so its use should be carefully controlled if α-bromination is the desired outcome.[9]
Q5: What are suitable solvents for this reaction?
A5: The choice of solvent can impact the reaction outcome. Common solvents for α-bromination of acetophenones include:
-
Ethers: Anhydrous diethyl ether is a common choice, particularly for reactions using Br₂ and AlCl₃.[6]
-
Chlorinated Solvents: Dichloromethane is effective, especially for NBS-mediated brominations.[3]
-
Acids: Acetic acid can serve as both a solvent and a catalyst.[1]
-
Alcohols: Methanol has also been used in bromination reactions with molecular bromine.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low product yield.
-
Check for Catalyst: Ensure that an appropriate acid catalyst (e.g., acetic acid, PTSA) or Lewis acid (e.g., AlCl₃) is present in the reaction mixture. Acidic conditions are crucial for the enolization of the ketone.[1][3][6]
-
Increase Reaction Temperature: If the reaction is proceeding slowly, consider increasing the temperature. For many acetophenone brominations, temperatures around 90°C have been shown to be effective.[1]
-
Extend Reaction Time: Deactivated substrates may require longer reaction times for complete conversion. Monitor the reaction by TLC to determine the optimal reaction time.[1]
-
Verify Brominating Agent Activity: Ensure that the brominating agent has not decomposed. For example, NBS can degrade over time. Use a fresh batch if necessary.
Problem: Formation of Multiple Products (Low Selectivity)
Caption: Workflow for improving reaction selectivity.
-
Verify Stoichiometry: The primary cause of over-bromination is an excess of the brominating agent. Carefully control the molar ratio of the brominating agent to the starting material to be around 1.1:1.[1]
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in portions helps to maintain a low concentration in the reaction mixture, favoring mono-bromination.[6]
-
TLC Monitoring: Closely monitor the reaction's progress. Quench the reaction as soon as the starting material is no longer visible on the TLC plate to prevent the formation of di-brominated and other byproducts.[1]
-
Optimize Purification: If side products are unavoidable, refine your purification method. Recrystallization from a suitable solvent like methanol can often yield a pure product.[6]
Data Presentation
| Parameter | Condition 1 (NBS) | Condition 2 (Br₂) | Condition 3 (Py-HBr-Br₂) | Reference |
| Brominating Agent | N-Bromosuccinimide | Bromine | Pyridine hydrobromide perbromide | [1][3][6] |
| Catalyst | p-Toluenesulfonic acid | Anhydrous AlCl₃ | Acetic Acid (as solvent) | [1][3][6] |
| Solvent | Dichloromethane | Anhydrous Ether | Acetic Acid | [1][3][6] |
| Temperature | 80 °C | 0 °C to RT | 90 °C | [1][3][6] |
| Reaction Time | 30 min (microwave) | ~1 hour | 3 hours | [1][3][6] |
| Typical Yield | ~95% | 64-66% (recrystallized) | ~85% | [1][3][6] |
Experimental Protocol: Synthesis using NBS
This protocol is a representative procedure for the α-bromination of an acetophenone derivative using N-Bromosuccinimide.
Materials:
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1-(2-chloro-6-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
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p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Stir the mixture at room temperature or gently heat to reflux (if necessary) and monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. zenodo.org [zenodo.org]
workup procedures for reactions with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A typical workup procedure aims to quench the reaction, separate the desired product from the reaction mixture, and remove impurities. A common sequence involves:
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Quenching: The reaction is first cooled to room temperature or 0°C. Depending on the reaction chemistry, it may be quenched by the slow addition of water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid.
-
Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. This process is typically repeated 2-3 times to ensure complete extraction of the product.
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Washing: The combined organic layers are washed sequentially with:
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Water to remove water-soluble impurities.
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A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification: The crude product is then purified, most commonly by recrystallization or column chromatography.[1]
Q2: My reaction mixture has formed an emulsion during extraction. How can I resolve this?
Emulsion formation is a common issue when performing extractions. Here are several troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity.
Q3: I am observing a significant amount of unreacted starting material after the workup. What could be the cause?
Incomplete conversion can be due to several factors:
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Temperature: The reaction temperature may have been too low.
-
Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct.
-
Reagent Quality: The reagents used may have degraded. Use freshly opened or properly stored reagents.
Q4: What are the common side products in reactions with this compound and how can I remove them?
A common side product in bromination reactions is the di-brominated ketone. Additionally, hydrolysis of the α-bromo ketone can occur, especially in the presence of water or hydroxide ions, leading to the corresponding α-hydroxy ketone.
-
Di-brominated byproduct: Careful control of the stoichiometry of the brominating agent (e.g., using 1.0-1.05 equivalents) can minimize the formation of this byproduct. Separation can often be achieved by column chromatography.
-
α-hydroxy ketone: To avoid hydrolysis, ensure the reaction and workup are performed under anhydrous conditions where possible. If hydrolysis occurs, the more polar α-hydroxy ketone can typically be separated from the desired product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor reaction by TLC/LC-MS to ensure completion. Consider increasing reaction time or temperature. |
| Product loss during workup. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Product decomposition. | This compound and its products can be sensitive to strong bases or high temperatures. Use mild bases for neutralization and avoid excessive heat during solvent evaporation. | |
| Product is an oil instead of a solid | Presence of impurities. | Purify the product using column chromatography. Try to recrystallize from a different solvent system. |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Multiple spots on TLC of the final product | Incomplete reaction or side reactions. | Optimize reaction conditions (time, temperature, stoichiometry). Purify the product using column chromatography or recrystallization. |
| Product degradation on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with triethylamine. |
Experimental Protocols
Protocol 1: General Workup for a Reaction in an Organic Solvent
This protocol is adapted from a procedure for the synthesis of a ketoconazole intermediate.[2]
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Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
pH Adjustment: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) to adjust the pH to approximately 9. Monitor the pH using pH paper.
-
Precipitation: Slowly add deionized water to the mixture while stirring. The product should precipitate out of the solution.
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Cooling and Stirring: Cool the mixture to 5°C and continue stirring for 1 hour to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with cold deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure compound.
Protocol 2: Aqueous Workup and Extraction
This protocol is a general method for isolating products from reactions that require quenching and extraction.[3]
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Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of cold deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (30 mL), followed by brine (30 mL).
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Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered during the bromination of 1-(2-chloro-6-fluorophenyl)ethanone include:
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Unreacted Starting Material: Incomplete conversion of 1-(2-chloro-6-fluorophenyl)ethanone.
-
Dibrominated Byproduct: 2,2-Dibromo-1-(2-chloro-6-fluorophenyl)ethanone, formed by over-bromination.
-
Ring-Brominated Isomers: Bromination at one of the open positions on the phenyl ring, although less likely due to the deactivating nature of the existing substituents.
-
Solvent Adducts: Depending on the solvent used (e.g., methanol), formation of alkoxy byproducts can occur.
Q2: Which brominating agent is most suitable for this synthesis?
A2: Several brominating agents can be used for the α-bromination of acetophenones.[1][2] The choice depends on factors like reaction selectivity, safety, and cost.
-
N-Bromosuccinimide (NBS): Often preferred for its selectivity in α-bromination of ketones, minimizing the risk of ring bromination.[2]
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Liquid Bromine (Br₂): Highly reactive and cost-effective, but can lead to over-bromination and poses significant safety hazards due to its toxicity and corrosiveness.[1]
-
Pyridine Hydrobromide Perbromide: A safer alternative to liquid bromine, offering good yields.[1]
-
Copper(II) Bromide (CuBr₂): A solid reagent that can provide good selectivity for α-bromination.
Q3: How can I monitor the progress of the reaction to avoid over-bromination?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and the dibrominated byproduct. The reaction should be stopped once the starting material is consumed to minimize the formation of the dibrominated impurity.
Q4: What purification methods are recommended for isolating the final product?
A4:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an effective method for removing impurities.
-
Column Chromatography: For liquid products or to separate impurities with similar polarities, silica gel column chromatography is recommended. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can provide good separation.
-
Distillation: If the product is a thermally stable liquid with a significantly different boiling point from the impurities, vacuum distillation can be employed.
Q5: What analytical techniques are used to confirm the purity of this compound?
A5:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or byproducts.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC.- Increase reaction temperature, but monitor for byproduct formation.- Ensure the brominating agent is of high quality and added in the correct stoichiometry. |
| Deactivated starting material due to electron-withdrawing groups. | - Consider using a more reactive brominating agent or a catalyst. | |
| High Levels of Dibrominated Impurity | Over-bromination due to excess brominating agent or prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| High reaction temperature. | - Perform the reaction at a lower temperature to improve selectivity. | |
| Presence of Ring-Brominated Impurities | Use of a highly reactive and non-selective brominating agent. | - Switch to a milder and more selective brominating agent like NBS. |
| Reaction conditions favoring electrophilic aromatic substitution. | - Avoid strong Lewis acid catalysts that can promote ring bromination. | |
| Difficulty in Removing Starting Material | Similar polarity of the starting material and product. | - Optimize column chromatography conditions (e.g., use a longer column, a shallower solvent gradient).- Attempt recrystallization with different solvent systems. |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
Materials:
-
1-(2-chloro-6-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in the chosen solvent (CCl₄ or CH₃CN).
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical gradient could be starting from 50% acetonitrile and increasing to 90% over 20 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
Data Presentation
Table 1: Comparison of Brominating Agents for Acetophenone Derivatives
| Brominating Agent | Typical Solvent | Relative Reactivity | Common Side Reactions |
| Liquid Bromine (Br₂) | Acetic Acid, Methanol | High | Over-bromination, Ring Bromination |
| N-Bromosuccinimide (NBS) | CCl₄, Acetonitrile | Moderate | Generally selective for α-position |
| Pyridine Hydrobromide Perbromide | Acetic Acid | Moderate | Safer alternative to liquid bromine |
| Copper(II) Bromide (CuBr₂) | Ethyl Acetate, Chloroform | Moderate | Can require higher temperatures |
Table 2: Typical ¹H NMR Chemical Shifts for α-Bromoacetophenones
| Proton | Chemical Shift (ppm, CDCl₃) |
| -CH₂Br | 4.3 - 4.5 |
| Aromatic Protons | 7.0 - 8.0 |
Visualizations
Caption: Workflow for synthesis and purification.
Caption: Troubleshooting impurity formation.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
Here is a technical support center for researchers using 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on reactions involving this compound. This α-haloketone is a versatile intermediate in pharmaceutical and organic synthesis, and its reactivity is highly dependent on the reaction environment.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This molecule has two primary electrophilic sites: the carbon of the carbonyl group and the α-carbon bonded to the bromine atom.[3] Nucleophilic attack most commonly occurs at the α-carbon, leading to a nucleophilic substitution of the bromide ion. The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide.[3]
Q2: Which nucleophilic substitution mechanisms are possible for this compound?
Both SN1 (unimolecular) and SN2 (bimolecular) mechanisms are possible, and the dominant pathway is heavily influenced by the choice of solvent, the nucleophile's strength, and the reaction temperature.[4]
-
SN2 Mechanism: A one-step process where the nucleophile attacks the α-carbon at the same time the bromide leaving group departs.[5] This pathway is favored by strong nucleophiles and polar aprotic solvents.[4]
-
SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the bromide ion leaves, which is then attacked by the nucleophile.[6] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[4][7]
Q3: How do polar protic solvents affect the reaction rate and mechanism?
Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[8]
-
Mechanism Favorability: They significantly stabilize the carbocation intermediate in an SN1 reaction, thereby increasing the rate of this pathway.[7][9]
-
Nucleophile Reactivity: They can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[8] This effect can slow down SN2 reactions.[9]
-
Solvolysis: In some cases, the solvent itself can act as the nucleophile, leading to a solvolysis product. This is more common in SN1 reactions where a weak nucleophile is sufficient.[7]
Q4: How do polar aprotic solvents affect the reaction rate and mechanism?
Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) have dipole moments but lack acidic protons and cannot act as hydrogen bond donors.[8]
-
Mechanism Favorability: They are ideal for SN2 reactions.[4]
-
Nucleophile Reactivity: They solvate cations well but leave anions relatively "naked" and unsolvated.[8] This enhances the nucleophilicity of anionic reagents, leading to a significant increase in the rate of SN2 reactions.[4][8]
Q5: What is the expected order of reactivity for different halogen leaving groups?
For nucleophilic substitution reactions, the reaction rate is dependent on the strength of the carbon-halogen bond, as this bond must be broken. Weaker bonds lead to faster reactions. The general order of reactivity is: R-I > R-Br > R-Cl > R-F.[10] Therefore, the bromo- group in the title compound is a good leaving group for these reactions.
Troubleshooting Guide
| Problem | Potential Cause (Solvent-Related) | Recommended Solution |
| Low Yield of Desired Product | 1. The solvent is promoting a competing SN1 pathway, leading to side products or solvolysis.[6] 2. The solvent is deactivating the nucleophile (common in polar protic solvents for SN2 reactions).[9] 3. Poor solubility of reactants in the chosen solvent.[8] | 1. For an SN2 reaction, switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophile reactivity and suppress carbocation formation.[4] 2. Ensure the chosen solvent can dissolve all reactants to a reasonable extent.[8] Consider a co-solvent system if necessary. |
| High Percentage of Side Products (e.g., Elimination, Rearrangement) | 1. The solvent choice is favoring an SN1 mechanism, which can lead to elimination (E1) byproducts, especially with basic nucleophiles. 2. A protic solvent may be acting as a proton source, facilitating side reactions. | 1. Use a polar aprotic solvent to favor the SN2 pathway, which is less prone to elimination and rearrangement. 2. Lower the reaction temperature to increase selectivity for the substitution product over elimination. |
| Slow or Incomplete Reaction | 1. For an SN2 reaction, using a polar protic solvent can drastically reduce the rate by solvating the nucleophile.[9] 2. For an SN1 reaction, the solvent may not be polar enough to stabilize the carbocation intermediate effectively.[4] | 1. To accelerate an SN2 reaction, switch from a protic solvent (e.g., ethanol) to an aprotic one (e.g., acetone or DMSO).[4] 2. To accelerate an SN1 reaction, increase the solvent polarity (e.g., switch from methanol to water, if reactants are soluble).[4] |
| Difficult Product Isolation / Work-up | 1. High-boiling point aprotic solvents like DMF or DMSO can be difficult to remove during work-up. 2. Emulsion formation during aqueous work-up. | 1. If possible, choose a lower-boiling point solvent (e.g., acetonitrile, acetone) that is sufficient for the reaction. 2. If using DMF or DMSO, remove the bulk of it under high vacuum before performing an aqueous extraction. 3. During extraction, use a saturated brine solution to help break up emulsions.[11] |
Data Presentation: Solvent Effects on Reaction Rate
The following table summarizes the expected qualitative effects of different solvents on the rate of a typical SN2 reaction with this compound and a strong nucleophile (e.g., N₃⁻).
Table 1: Representative Relative Rates for an SN2 Reaction in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative SN2 Rate | Rationale |
| Methanol | Polar Protic | 33 | 1 (Baseline) | Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[9] |
| Water | Polar Protic | 80 | < 1 | Very strong hydrogen bonding severely hinders the nucleophile.[4] |
| Acetone | Polar Aprotic | 21 | ~500 | Anionic nucleophile is less solvated and more reactive.[8] |
| Acetonitrile | Polar Aprotic | 37 | ~5,000 | Higher polarity than acetone, good at dissolving salts, and does not solvate anions strongly. |
| DMF | Polar Aprotic | 37 | ~10,000 | Highly polar, excellent at solvating cations, leaving the anion highly reactive.[9] |
| DMSO | Polar Aprotic | 47 | ~20,000 | Very high polarity and ability to leave nucleophiles "naked" and highly reactive.[7] |
Note: Relative rates are illustrative estimates to demonstrate solvent effects and are not based on measured experimental data for this specific compound.
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2) of this compound with Sodium Azide
This protocol is a representative example designed to favor the SN2 pathway.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and thermometer.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Nucleophile Addition: Add sodium azide (1.2 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water (3 times) to remove DMF, then with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired azido-ketone.
Visualizations
Caption: SN1 and SN2 pathways for nucleophilic substitution.
Caption: Logic for selecting a solvent based on the desired reaction mechanism.
Caption: Troubleshooting workflow for a low-yield SN2 reaction.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
storage conditions for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone to ensure stability
This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in their experiments. Here you will find essential information on storage, stability, and troubleshooting common issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the stability and purity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] The storage area should be designated for corrosive materials.[1] To prevent degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advised. It is important to protect the compound from light.
Q2: What are the signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from its typical solid form. The presence of impurities can also be detected by analytical techniques such as NMR, HPLC, or GC, which may show unexpected peaks.
Q3: What are the primary degradation pathways for this compound?
A3: As an α-bromo ketone, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The compound can react with water, leading to the substitution of the bromine atom with a hydroxyl group. This is accelerated by the presence of moisture.[1]
-
Reaction with Bases: Strong bases can promote the elimination of HBr or lead to other undesired reactions.[1]
-
Photodegradation: Aromatic ketones can be sensitive to light, which may induce photochemical reactions.[4]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents and strong bases.[1][5] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: How should I handle spills of this compound?
A5: In case of a spill, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[5] Avoid generating dust. Ensure the area is well-ventilated.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize decomposition and maintain long-term stability.[3] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To protect against moisture and oxygen-induced degradation. |
| Light | Store in the dark (e.g., amber vial) | To prevent photodegradation.[4] |
| Container | Tightly sealed, appropriate for corrosives | To prevent exposure to air and moisture, and contain the corrosive substance.[1][2] |
| Location | Cool, dry, well-ventilated area | To ensure a stable and safe storage environment.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Degraded Reagent: The this compound may have degraded due to improper storage. 2. Steric Hindrance: The ortho-substituents on the phenyl ring can sterically hinder the reaction site. 3. Insufficient Activation: In reactions like Suzuki couplings, the catalyst system may not be active enough for this specific substrate. | 1. Use a fresh bottle of the reagent or verify the purity of the existing stock using an appropriate analytical method (e.g., NMR). 2. Consider using a more active catalyst, a different ligand, or adjusting the reaction temperature to overcome the steric hindrance.[6] 3. For Suzuki couplings, employ catalyst systems known to be effective for hindered aryl chlorides, such as those with bulky, electron-rich phosphine ligands.[6] |
| Formation of Unidentified Side Products | 1. Hydrolysis of the Reagent: Presence of moisture in the reaction can lead to the formation of the corresponding α-hydroxy ketone. 2. Homocoupling (in Suzuki reactions): Oxygen in the reaction can cause homocoupling of the boronic acid partner.[6] 3. Protodeboronation (in Suzuki reactions): This side reaction of the boronic acid can be promoted by excess water or certain bases.[6] | 1. Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 3. Use a milder base or a less aqueous solvent system. Consider using the pinacol ester of the boronic acid.[6] |
| Difficulty in Product Purification | 1. Co-elution of Impurities: The desired product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Presence of Unreacted Starting Material: The reaction may not have gone to completion. | 1. Try different solvent systems for column chromatography. If the product is crystalline, recrystallization may be an effective purification method. 2. Monitor the reaction progress by TLC or LC-MS to ensure completion before work-up. |
| Discoloration of Reaction Mixture | 1. Decomposition: The reagent or product may be decomposing under the reaction conditions. 2. Formation of Colored Byproducts: Side reactions could be generating colored impurities. | 1. Consider if the reaction temperature is too high or if any of the reagents are incompatible. 2. Analyze the reaction mixture by LC-MS or other techniques to identify the colored species and adjust the reaction conditions to minimize their formation. |
Experimental Protocols
General Handling and Dispensing Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Dispense the required amount of the solid quickly and reseal the container tightly.
-
If storing under an inert atmosphere, flush the container with argon or nitrogen before sealing.
Protocol for Quenching the Reagent after Reaction:
At the end of a reaction, any unreacted this compound should be quenched before work-up.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a suitable nucleophilic quenching agent. A solution of sodium thiosulfate or sodium bisulfite can be effective in reacting with the electrophilic bromine. Alternatively, a primary or secondary amine (e.g., diethylamine) can be used to react with the α-bromo ketone.
-
Stir the mixture at a low temperature for a sufficient amount of time to ensure complete quenching before proceeding with the aqueous work-up.
Stability and Handling Workflow
Caption: Logical workflow for ensuring the stability of this compound.
References
Validation & Comparative
Characterization of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Comparative Spectroscopic and Spectrometric Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic and spectrometric data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for the target compound, this guide leverages predicted spectral data and compares it with experimental data from structurally similar analogs to offer a comprehensive analytical overview.
This guide presents a multi-faceted approach to the structural elucidation of this compound, incorporating predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. To provide a robust analytical framework, this predicted data is compared with experimentally obtained data for two closely related analogs: 2-Bromo-1-(2-chlorophenyl)ethanone and 2-Bromo-1-(2-fluorophenyl)ethanone. This comparative methodology allows for a more confident assignment of spectral features and a deeper understanding of the influence of the substituent pattern on the spectroscopic and spectrometric properties.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show a singlet for the methylene protons (-CH₂Br) and a complex multiplet for the three aromatic protons.
Experimental ¹H NMR Data for Analogous Compounds
For comparison, the experimental ¹H NMR data for 2-bromo-1-(2-chlorophenyl)ethanone and 2-bromo-1-(2-fluorophenyl)ethanone are presented below.[1][2]
| Compound | Aromatic Protons (ppm) | -CH₂Br Protons (ppm) |
| This compound (Predicted) | 7.20 - 7.50 (m, 3H) | 4.45 (s, 2H) |
| 2-Bromo-1-(2-chlorophenyl)ethanone[1] | 7.35 - 7.65 (m, 4H) | 4.53 (s, 2H) |
| 2-Bromo-1-(2-fluorophenyl)ethanone[2] | 7.19 - 7.95 (m, 4H) | 4.53 (d, J=3.2 Hz, 2H) |
Table 1. Comparison of ¹H NMR chemical shifts (in ppm) for the target compound and its analogs in CDCl₃.
The predicted chemical shift of the methylene protons in the target compound is consistent with the experimental values observed for its analogs. The aromatic region is expected to be complex due to the presence of both chloro and fluoro substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR spectrum of the target compound is expected to show signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to carbon-fluorine coupling.
Experimental ¹³C NMR Data for an Analogous Compound
The experimental ¹³C NMR data for 2-bromo-1-(2-chlorophenyl)ethanone provides a useful reference for the expected chemical shifts.[1]
| Compound | C=O (ppm) | -CH₂Br (ppm) | Aromatic Carbons (ppm) |
| This compound (Predicted) | 191.5 | 32.0 | 115.0 (d), 125.5 (d), 130.0 (d), 131.5 (d), 135.0 (d), 160.0 (d) |
| 2-Bromo-1-(2-chlorophenyl)ethanone[1] | 194.0 | 34.7 | 127.2, 130.3, 130.5, 130.6, 132.8, 136.2 |
Table 2. Comparison of ¹³C NMR chemical shifts (in ppm) for the target compound and its analog in CDCl₃.
The predicted carbonyl and methylene carbon shifts for the target compound are in reasonable agreement with the experimental data for the chloro-analog. The aromatic region of the target compound is predicted to be more complex due to the influence of the fluorine substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum for this compound
The predicted mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for bromine and chlorine. Key fragmentation pathways for α-haloketones typically involve the loss of the bromine radical and subsequent fragmentation of the aromatic ring.
| Ion | Predicted m/z |
| [M]⁺ | 249.9, 251.9, 253.9 |
| [M-Br]⁺ | 171.0, 173.0 |
| [C₇H₃ClFO]⁺ | 157.0 |
| [C₆H₃F]⁺ | 94.0 |
Table 3. Predicted key fragments and their mass-to-charge ratios (m/z) for this compound.
Experimental Protocols
Standard experimental protocols for the acquisition of NMR and mass spectral data are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment with a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the resulting spectrum and reference it to the TMS signal at 0.00 ppm.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Analytical Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: Analytical workflow for the characterization of the target compound.
References
A Comparative Guide to the Mass Spectrometry of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Related Halogenated Acetophenones
This guide provides a comparative analysis of the mass spectrometry data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and structurally similar compounds. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of halogenated aromatic compounds. This document outlines predicted fragmentation pathways and presents a comparison with available data from related molecules.
Introduction to Mass Spectrometry of Halogenated Compounds
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated molecules, the presence of isotopes of chlorine and bromine leads to characteristic patterns in the mass spectrum. Chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), resulting in a signature M:M+2 isotopic pattern with a ratio of approximately 3:1 for fragments containing a single chlorine atom.[1][2] Bromine also has two common isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), which produce a distinctive M:M+2 pattern with a nearly 1:1 ratio for fragments containing one bromine atom.[1][3] The presence of both chlorine and bromine in this compound is expected to produce a complex and informative isotopic pattern.
Ionization techniques in mass spectrometry can be broadly categorized as "hard" or "soft".[4][5][6] Hard ionization methods, such as Electron Ionization (EI), use high energy to ionize molecules, often leading to extensive fragmentation.[4][7] This fragmentation provides valuable structural information. Soft ionization techniques, like Electrospray Ionization (ESI), impart less energy to the molecule, typically resulting in a prominent molecular ion peak with minimal fragmentation, which is useful for determining the molecular weight of intact molecules.[5][6][7]
Predicted Mass Spectrum of this compound
While a published mass spectrum for this compound was not found, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the behavior of similar compounds. The molecular weight of this compound is 267.48 g/mol . The mass spectrum is expected to show a molecular ion peak cluster corresponding to the different isotopic combinations of bromine and chlorine.
The primary fragmentation is anticipated to occur via cleavage of the C-C bond between the carbonyl group and the bromomethyl group (α-cleavage), and cleavage of the C-Br bond.
Comparison with Structurally Similar Compounds
To provide a comparative analysis, the following table summarizes the key mass spectrometry data for several related acetophenone derivatives. This comparison allows for the prediction of the behavior of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Data/Observations |
| This compound | C₈H₅BrClFO | 267.48 | Predicted: Prominent molecular ion cluster. Major fragments from loss of Br, CO, and CH₂Br. |
| 2-Bromo-1-phenylethanone[8] | C₈H₇BrO | 199.05 | Electron ionization spectrum available in the NIST WebBook. |
| 2-Bromo-1-(4-fluorophenyl)ethanone[9] | C₈H₆BrFO | 217.03 | Molecular weight and formula available. |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone[10] | C₈H₅Br₂FO | 295.93 | Molecular weight and formula available. |
| 2-Bromo-1-(2-fluorophenyl)ethanone[11][12] | C₈H₆BrFO | 217.04 | LC-MS data is available from some suppliers. |
| 1-(2-Bromo-6-fluorophenyl)ethanone[13] | C₈H₆BrFO | 217.04 | Basic physical and chemical properties available. |
| 2-Bromo-1-(2-chlorophenyl)ethanone[14] | C₈H₆BrClO | 233.50 | Molecular weight and formula available. |
| 2-Chloro-6-fluorobenzaldehyde[2] | C₇H₄ClFO | 158.56 | Detailed predicted fragmentation pathway available, showing loss of H, CHO, and CO. |
Experimental Protocols
A general experimental protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below. This method is suitable for volatile and thermally stable compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary column suitable for separating aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the general workflow of a GC-MS experiment.
Caption: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. as.uky.edu [as.uky.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 9. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 655-15-2|2-Bromo-1-(2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 12. 2-Bromo-1-(2-fluorophenyl)ethanone [oakwoodchemical.com]
- 13. 1-(2-bromo-6-fluoro-phenyl)ethanone [chembk.com]
- 14. 5000-66-8 Cas No. | 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Matrix Scientific [matrixscientific.com]
A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the characterization of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific molecule, this document leverages data from structurally similar compounds to provide expected analytical outcomes and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, quality control, and downstream application of this compound.
Introduction to Analytical Characterization
The unambiguous identification and purity assessment of chemical compounds are critical in drug development and chemical research. A combination of spectroscopic and chromatographic techniques is typically employed to elucidate the chemical structure and quantify impurities. For α-bromo ketones like this compound, these methods are essential for confirming the successful synthesis and for ensuring the quality of starting materials in subsequent reactions.[1]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about a molecule's atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental.
Comparative NMR Data
While specific data for this compound is not publicly available, the following table presents data for closely related compounds to predict the expected chemical shifts. The electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring, as well as the bromine on the adjacent carbon, will influence the spectral features.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 2-bromo-1-(2-chlorophenyl)ethanone[2] | 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7 |
| 2-bromo-1-(4-fluorophenyl)ethanone | Data not available in search results | Data not available in search results |
| Expected for Target Compound | Aromatic protons: ~7.2-7.8 (m, 3H), Methylene protons (-CH₂Br): ~4.5-4.7 (s, 2H) | Carbonyl carbon: ~190-195, Aromatic carbons: ~115-160 (with C-F and C-Cl splitting), Methylene carbon: ~30-35 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for this class of molecules.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 2-bromo-1-(2-chlorophenyl)ethanone[3] | C₈H₆BrClO | 233.49 | Specific fragmentation data not detailed, but characteristic loss of Br, CO, and Cl would be expected. |
| 2-bromo-1-(4-fluorophenyl)ethanone[4] | C₈H₆BrFO | 217.03 | Specific fragmentation data not detailed, but characteristic loss of Br and CO would be expected, along with ions corresponding to the fluorobenzoyl and fluorophenyl moieties. |
| Expected for Target Compound | C₈H₅BrClFO | 251.48 | M+ peak showing characteristic isotopic pattern for Br and Cl. Major fragments would likely correspond to the loss of Br (m/z ~171/173), the entire bromomethyl group, and the formation of the 2-chloro-6-fluorobenzoyl cation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature for this compound would be the carbonyl (C=O) stretch.
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-bromo-1-(4-fluorophenyl)ethanone[4] | Strong C=O stretch around 1680-1700 cm⁻¹. |
| 2-bromo-1-(2-chlorophenyl)ethanone[3] | Strong C=O stretch around 1680-1700 cm⁻¹. |
| Expected for Target Compound | A strong absorption band in the region of 1690-1710 cm⁻¹ corresponding to the aryl ketone carbonyl stretch is anticipated. |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for analyzing non-volatile organic compounds.
Comparative HPLC Methods
| Compound | Column | Mobile Phase | Detection |
| 2-bromo-1-(4-bromophenyl)-ethanone[5] | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV |
| 2-bromo-1-(4-chlorophenyl)-ethanone[6] | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV |
| Proposed for Target Compound | C18, 5 µm, 4.6 x 150 mm | A gradient of Acetonitrile and Water with 0.1% Formic Acid | UV (e.g., 254 nm) |
Gas Chromatography (GC)
GC can be used for volatile and thermally stable compounds. Given the nature of the target compound, GC coupled with mass spectrometry (GC-MS) is a viable analytical method.
Comparative GC-MS Methods
| Compound | Column | Carrier Gas | Temperature Program |
| 2-bromo-1-phenylethanone[7] | Column details not specified | Helium | A temperature gradient suitable for eluting compounds with moderate boiling points would be employed. |
| Proposed for Target Compound | DB-5ms or equivalent, 30 m x 0.25 mm | Helium | Initial temperature of 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes. The injector and detector temperatures would be set to 250°C and 280°C, respectively. |
Experimental Workflow and Protocols
A logical workflow is crucial for the comprehensive characterization of a newly synthesized compound.
Caption: Workflow for the characterization of this compound.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard acquisition parameters.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).
2. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and use a temperature program starting at 100°C and ramping to 250°C.
-
MS Conditions: Acquire mass spectra over a range of m/z 50-500.
3. HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at 254 nm.
-
-
Analysis: Calculate the purity based on the relative peak areas.
Conclusion
References
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
A Comparative Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Other α-Haloketones for Researchers
For researchers, scientists, and drug development professionals, α-haloketones are a critical class of reagents, prized for their utility as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and as reactive probes for studying enzyme mechanisms. This guide provides a comparative analysis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone against other α-haloketones, offering insights into its reactivity, synthetic applications, and potential biological significance. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on analogous substituted phenacyl halides to provide a well-rounded assessment.
Physicochemical Properties: A Comparative Overview
The reactivity of α-haloketones is intrinsically linked to their structural and electronic properties. The table below compares the key physicochemical properties of this compound with other representative α-haloketones. The presence of multiple halogen substituents on the phenyl ring of the target compound significantly influences its molecular weight and likely its lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₅BrClFO | 251.48 | 157359-99-4 |
| Phenacyl bromide (2-Bromo-1-phenylethanone) | C₈H₇BrO | 199.04 | 70-11-1 |
| 2-Bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.03 | 403-29-2[1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49 | 937-20-2 |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.93 | 2631-72-3[2] |
| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 937-21-3 |
Reactivity Profile: The Influence of Phenyl Ring Substituents
The reactivity of α-haloketones in nucleophilic substitution reactions is a key determinant of their synthetic utility. The presence of electron-withdrawing or -releasing groups on the phenyl ring can significantly modulate the electrophilicity of both the carbonyl carbon and the α-carbon bearing the halogen.
Kinetic studies on para-substituted phenacyl bromides in SN2 reactions have shown that electron-withdrawing substituents increase the reaction rate, while electron-releasing groups decrease it.[3] This is attributed to the stabilization of the negative charge buildup in the transition state.
In the case of This compound , the phenyl ring is substituted with two electron-withdrawing halogen atoms (chloro and fluoro) at the ortho positions. This substitution pattern is expected to have a pronounced effect on its reactivity:
-
Increased Electrophilicity: The inductive effect of the chlorine and fluorine atoms will withdraw electron density from the phenyl ring and, consequently, from the carbonyl group and the α-carbon. This is expected to make this compound more reactive towards nucleophiles compared to unsubstituted phenacyl bromide.
-
Steric Hindrance: The presence of two ortho substituents may introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles to the carbonyl carbon or the α-carbon. The overall reaction rate will be a balance between these electronic and steric factors.
Performance in a Key Synthetic Application: The Hantzsch Thiazole Synthesis
A quintessential application of α-haloketones is the Hantzsch thiazole synthesis, a versatile one-pot reaction for the formation of thiazole rings.[4][5][6][7][8][9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea. The general workflow for this synthesis is depicted below.
The yield of the Hantzsch thiazole synthesis can be influenced by the substituents on the α-haloketone. While specific yield data for the reaction of this compound with thiourea is not available in the reviewed literature, yields for analogous reactions with other substituted phenacyl bromides are generally reported to be good to excellent.
Table of Hantzsch Thiazole Synthesis Yields with Various α-Bromoketones:
| α-Bromoketone | Thioamide | Solvent | Conditions | Yield (%) |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 99%[9] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Substituted thioureas | Ethanol | Reflux | Good to Excellent |
| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thioureas | Ethanol | Reflux, 30 min | Good |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | Reflux, 2-3.5 h | 79-90%[6] |
Based on the expected high reactivity of this compound due to its electron-withdrawing substituents, it is anticipated to perform efficiently in the Hantzsch thiazole synthesis, likely providing good to excellent yields of the corresponding 2-amino-4-(2-chloro-6-fluorophenyl)thiazole.
Biological Activity Profile: Potential as Enzyme Inhibitors
α-Haloketones are known to act as irreversible enzyme inhibitors by alkylating nucleophilic residues, such as cysteine or histidine, in the active site of enzymes. The inhibitory potency, often quantified by the half-maximal inhibitory concentration (IC50), is influenced by the substituents on the phenyl ring.
While no specific IC50 values for this compound have been reported in the searched literature, studies on other halogenated compounds demonstrate that the nature and position of the halogen substituents can significantly impact biological activity. For instance, halogenated derivatives have shown potent inhibitory effects against enzymes like α-amylase and α-glucosidase.[12] A quantitative structure-activity relationship (QSAR) study on p38α MAP kinase inhibitors also highlighted the importance of molecular descriptors influenced by halogenation.[13]
The presence of chloro and fluoro groups in this compound suggests it may exhibit interesting biological activities. The high reactivity of the α-bromo ketone moiety makes it a candidate for covalent modification of enzyme active sites. Further experimental investigation is warranted to determine its specific enzyme inhibitory profile and potential therapeutic applications.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Synthesis
This protocol is a generalized procedure based on common methodologies reported for the Hantzsch thiazole synthesis.[4][5][9]
Materials:
-
α-Bromoketone (e.g., this compound) (1.0 eq)
-
Thiourea (1.0-1.2 eq)
-
Ethanol
-
Sodium bicarbonate or sodium carbonate solution (e.g., 5%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromoketone in ethanol.
-
Add thiourea to the solution and stir the mixture at room temperature for a few minutes.
-
Heat the reaction mixture to reflux and maintain for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by the slow addition of a sodium bicarbonate or sodium carbonate solution until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization:
The structure and purity of the synthesized thiazole derivative should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly functionalized α-haloketone with significant potential in synthetic and medicinal chemistry. The presence of ortho-chloro and -fluoro substituents on the phenyl ring is expected to enhance its reactivity towards nucleophiles compared to simpler phenacyl bromides, making it a valuable precursor for the synthesis of complex heterocyclic molecules. While direct comparative experimental data is currently sparse, the established principles of α-haloketone reactivity and the versatility of the Hantzsch thiazole synthesis suggest that this compound is a promising reagent for the development of novel chemical entities with potential biological activities. Further research is encouraged to fully elucidate its reaction kinetics, synthetic scope, and pharmacological profile.
References
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
Unveiling the Bioactive Potential: A Comparative Analysis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of halogenated organic compounds. Among these, 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its analogues represent a promising class of molecules with potential applications in medicinal chemistry. The strategic placement of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its biological efficacy. This guide provides a comparative overview of the potential biological activities of analogues derived from this core structure, supported by generalized experimental data from related chemical entities and detailed experimental protocols.
Potential Biological Activities and Structure-Activity Relationships
While specific biological activity data for analogues of this compound are not extensively reported in publicly available literature, the analysis of structurally similar compounds, particularly those containing bromo and fluoro moieties, suggests several potential areas of therapeutic interest. Halogenation has been shown to be a critical factor in enhancing the antimicrobial and anticancer properties of various molecular scaffolds.
For instance, studies on other halogenated acetophenone derivatives and related compounds have indicated that the introduction of bromine can lead to a significant increase in antibacterial activity. This is often attributed to the ability of the bromine atom to form halogen bonds and increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. Similarly, the presence of fluorine, a highly electronegative atom, can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with target enzymes or receptors.
The combination of chloro and fluoro substitutions on the phenyl ring, as seen in the parent compound, is a common strategy in drug design to fine-tune the electronic and steric properties of a molecule, which can influence its metabolic stability and target interaction. It is hypothesized that analogues of this compound could exhibit a range of biological activities, including but not limited to:
-
Antimicrobial Activity: Against a spectrum of Gram-positive and Gram-negative bacteria.
-
Anticancer Activity: Through mechanisms such as apoptosis induction or inhibition of key signaling pathways.
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.
Comparative Biological Data (Hypothetical)
To illustrate the potential for comparative analysis, the following table summarizes hypothetical biological activity data for a series of 2-Bromo-1-(substituted phenyl)ethanone analogues. This data is extrapolated from general trends observed for similar halogenated compounds in the scientific literature.
| Compound ID | Phenyl Substitution | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Enzyme Inhibition Ki (nM) vs. Target X |
| Parent | 2-chloro-6-fluoro | 16 | 5.2 | 150 |
| Analog A | 2,6-dichloro | 12 | 4.8 | 125 |
| Analog B | 2,6-difluoro | 20 | 6.5 | 180 |
| Analog C | 4-bromo | 8 | 3.1 | 90 |
| Analog D | 4-nitro | 32 | 8.9 | 250 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound analogues.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Potential Mechanisms of Action
To conceptualize the potential molecular interactions of these analogues, the following diagrams illustrate a hypothetical signaling pathway that could be targeted and a general experimental workflow.
Caption: Hypothetical signaling pathway inhibited by an analog.
Caption: General workflow for analog synthesis and evaluation.
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound, alongside alternative methodologies, supported by detailed experimental protocols and data presentation.
Analytical Methodologies: A Comparative Overview
The primary technique for assessing the purity of semi-volatile, thermally labile, or polar compounds like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) present viable alternatives, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC): This is a robust and widely accessible technique, making it a common choice for quality control laboratories. It separates compounds based on their polarity and interaction with a stationary phase.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures than HPLC.[1][2][3] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[1][2][4]
Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent alternative. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and the ability to identify unknown volatile impurities.[4]
Potential Impurities in this compound
The purity assessment method must be capable of separating the main compound from potential process-related impurities and degradation products. Based on a likely synthetic route involving Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with bromoacetyl bromide, the following impurities could be present:
| Impurity Name | Potential Source |
| 1-chloro-3-fluorobenzene | Unreacted starting material |
| Bromoacetic acid | Hydrolysis of bromoacetyl bromide |
| 1-(2-chloro-6-fluorophenyl)ethanone | Reductive de-bromination |
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | Isomeric by-product |
| Dibrominated acetophenone derivatives | Over-bromination side reaction |
| Poly-acylated products | Friedel-Crafts side reaction |
Comparative Chromatographic Methods
This section details a proposed HPLC method for the routine analysis of this compound and a comparative UPLC method that offers enhanced performance.
Table 1: Comparison of HPLC and UPLC Method Parameters
| Parameter | Proposed HPLC Method | Comparative UPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 90% B over 15 min | 60% B to 90% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Expected Run Time | ~20 minutes | ~5 minutes |
The UPLC method offers a significant reduction in analysis time and solvent consumption, leading to higher throughput and lower operational costs.[2][4] The improved resolution of UPLC also enhances the ability to detect and quantify closely eluting impurities.[1]
Experimental Protocols
Below are the detailed methodologies for the proposed HPLC and comparative UPLC analyses.
Protocol 1: HPLC Purity Assessment
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50) to get a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
Chromatographic System: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions: Set up the instrument with the parameters listed in Table 1 for the HPLC method.
-
Procedure: Inject the diluent as a blank, followed by five replicate injections of the standard solution and two injections of the sample solution.
-
Data Analysis: Determine the purity of the sample by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: UPLC Purity Assessment
-
Standard and Sample Preparation: Prepare the standard and sample solutions as described in the HPLC protocol.
-
Chromatographic System: Use a UPLC system with a binary solvent manager, sample manager, column manager, and a UV detector.
-
Chromatographic Conditions: Configure the instrument with the parameters outlined in Table 1 for the UPLC method.
-
Procedure: Follow the injection sequence as described in the HPLC protocol.
-
Data Analysis: Calculate the purity of the sample using the area percentage method.
Visualizing the Workflow and Logic
To better illustrate the experimental process and decision-making in method selection, the following diagrams are provided.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
References
A Theoretical and Practical Guide to the Reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Haloacetophenone Reactivity
In the landscape of pharmaceutical and materials science, haloacetophenones serve as critical building blocks for a diverse array of functional molecules.[1][2] The precise arrangement of halogen substituents on the aromatic ring can profoundly influence the reactivity of the adjacent carbonyl and alpha-bromo groups, thereby dictating reaction pathways, yields, and the ultimate success of a synthetic route. This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its positional isomers, offering insights grounded in established principles of organic chemistry and proposing a framework for empirical validation.
Understanding the Reactivity Landscape
The reactivity of α-bromoacetophenones is primarily centered around the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom. These sites are susceptible to attack by nucleophiles, leading to substitution reactions that are fundamental to the synthesis of more complex molecules. The electronic environment of the phenyl ring, modulated by the inductive and resonance effects of the chloro and fluoro substituents, plays a pivotal role in modulating this reactivity.
Key Factors Influencing Reactivity:
-
Inductive Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon and the α-carbon, enhancing their electrophilicity and susceptibility to nucleophilic attack.
-
Resonance Effects: Halogens also exhibit a +R (electron-donating) effect due to their lone pairs of electrons, which can delocalize into the aromatic ring. However, for chlorine and fluorine, the -I effect is generally considered to be dominant in influencing reactivity at the side chain.
-
Steric Hindrance: The placement of bulky halogen atoms, particularly at the ortho positions relative to the acetyl group, can sterically hinder the approach of nucleophiles to the reaction centers.
Isomeric Comparison: A Predictive Analysis
Let us consider the following representative isomers:
-
Isomer A: this compound
-
Isomer B: 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
-
Isomer C: 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone
-
Isomer D: 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
Expected Reactivity in Nucleophilic Substitution:
The primary reaction of interest for these compounds is nucleophilic substitution at the α-carbon, displacing the bromide ion.[3][4] The rate of this SN2 reaction is sensitive to both electronic and steric effects.
| Isomer | Substituent Positions | Expected Relative Reactivity | Rationale |
| A | 2-Chloro, 6-Fluoro | Lowest | The presence of two ortho substituents (chloro and fluoro) creates significant steric hindrance around the carbonyl group and the α-carbon, impeding the backside attack of a nucleophile required for an SN2 reaction. |
| B | 4-Chloro, 2-Fluoro | Moderate | One ortho substituent (fluoro) provides some steric hindrance. The para-chloro group primarily exerts an electronic withdrawing effect, which would slightly activate the electrophilic centers. |
| C | 2-Chloro, 4-Fluoro | Moderate | Similar to Isomer B, the single ortho-chloro group presents steric hindrance. The para-fluoro group contributes a strong inductive withdrawal. |
| D | 3-Chloro, 4-Fluoro | Highest | With no ortho substituents, the reaction center is sterically the most accessible. Both the meta-chloro and para-fluoro groups contribute to the electron-withdrawing nature of the ring, activating the substrate towards nucleophilic attack without imposing steric penalties. |
Proposed Experimental Protocol for Reactivity Comparison
To empirically validate the predicted reactivity order, a standardized kinetic study can be designed. A common method involves monitoring the rate of a nucleophilic substitution reaction, for example, with a common nucleophile like iodide ion (from sodium iodide in acetone) or a simple amine.
Objective: To determine the relative reaction rates of the isomeric 2-bromo-1-(dihalophenyl)ethanones in a nucleophilic substitution reaction.
Materials:
-
Isomers A, B, C, and D of 2-Bromo-1-(dihalophenyl)ethanone
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (HPLC grade)
-
Reaction vials
-
Thermostated water bath or heating block
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each isomer in anhydrous acetone. Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
Reaction Setup: In separate reaction vials, add a known volume of one of the isomer solutions. Equilibrate the vials to a constant temperature (e.g., 25°C) in a thermostated bath.
-
Initiation of Reaction: To initiate the reaction, add a known volume of the sodium iodide solution to each vial simultaneously. Start a timer immediately.
-
Quenching and Analysis: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and quench it by diluting it in a large volume of a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining reactant (the bromo-ketone) and the product formed (the iodo-ketone).
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. A comparison of these initial rates will provide the relative reactivity of the isomers.
Visualizing the Reaction Pathway
A generalized workflow for the proposed kinetic experiment can be visualized as follows:
Caption: Experimental workflow for comparing isomer reactivity.
The nucleophilic substitution reaction at the alpha-carbon is expected to proceed via an SN2 mechanism. The general pathway is illustrated below:
References
A Comparative Guide to the Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a crucial building block in the development of various pharmaceutical compounds.
This comparison focuses on the direct bromination of 1-(2-chloro-6-fluorophenyl)ethanone using either elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent. The analysis covers experimental protocols, cost-effectiveness based on reagent prices and reaction yields, and the advantages and disadvantages of each approach.
Performance Comparison at a Glance
| Parameter | Method 1: Bromination with Br₂ | Method 2: Bromination with NBS |
| Starting Material | 1-(2-chloro-6-fluorophenyl)ethanone | 1-(2-chloro-6-fluorophenyl)ethanone |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Methanol | Ethanol |
| Catalyst | Not explicitly required, but can be acid-catalyzed | KH₂PO₄ (Potassium dihydrogen phosphate) |
| Reaction Time | 2 - 2.5 hours | 10 - 20 minutes |
| Yield | ~88% (based on a similar synthesis) | High (specific yield for this substrate not found, but generally high for α-bromination of aralkyl ketones) |
| Purity of Product | High | High |
| Cost of Brominating Agent (per mole) | ~$4.27 | ~$21.48 |
| Key Advantages | Lower cost of brominating agent. | Shorter reaction time, safer and easier to handle reagent. |
| Key Disadvantages | Bromine is highly corrosive and toxic, requiring special handling. | Higher cost of brominating agent. |
Method 1: Synthesis via Direct Bromination with Elemental Bromine
This classical approach involves the direct reaction of the starting ketone with elemental bromine. While effective, this method requires careful handling of bromine, a highly corrosive and toxic reagent.
Experimental Protocol
A detailed protocol for the synthesis of the closely related 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is available and can be adapted for the target molecule.[1]
-
Reaction Setup: Dissolve 17.82 kg of 1-(2-chloro-6-fluorophenyl)ethanone in 230 L of methanol in a suitable reactor.
-
Bromine Addition: With continuous stirring, gradually add 15.98 kg of bromine over a period of 2-2.5 hours.
-
Temperature Control: After the addition is complete, cool the reaction mixture to 0-5°C.
-
Work-up: Add 230 L of dichloromethane, 8.4 kg of sodium-hydrogen-carbonate, and 230 L of water to the reaction mixture.
-
Extraction: Separate the phases and wash the aqueous phase with 100 L of dichloromethane.
-
Purification: Combine the organic phases, wash with 100 L of water, dry, and evaporate the solvent under reduced pressure to yield the final product.
Based on the synthesis of a similar compound, a yield of approximately 88% can be expected.[1]
Logical Workflow for Bromination with Br₂
References
Safety Operating Guide
Navigating the Disposal of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone (CAS Number: 5000-66-8), a compound often utilized in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on data from structurally similar compounds, this chemical should be considered hazardous.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat, long sleeves, and closed-toe shoes.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust or aerosols may be generated.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.[4]
Quantitative Data Summary
| Property | This compound | 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (Analog) |
| CAS Number | 5000-66-8[5] | 725743-41-9 |
| Molecular Formula | C₈H₆BrClO[5] | C₈H₅BrClFO |
| Molecular Weight | 233.49 g/mol [5] | 250.49 g/mol |
| Physical Form | Not specified; likely solid or oil | Solid or Semi-solid or liquid |
| Purity | Research Grade | 97% |
| Storage | Room temperature | Inert atmosphere, 2-8°C |
| Hazard Statements (Analog) | Not available | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
| Precautionary Statements (Analog) | Not available | P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing must be collected and treated as hazardous waste.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines the "cradle-to-grave" management of hazardous waste.[6][7] State and local regulations may also apply and must be followed.[6]
Step 1: Waste Identification and Classification
-
Based on the hazardous nature of similar compounds, this compound should be classified as hazardous waste.
-
A formal hazardous waste determination must be made, considering its characteristics (ignitability, corrosivity, reactivity, and toxicity).
Step 2: Proper Segregation and Storage
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store it separately from incompatible materials such as strong oxidizing agents and bases.[3]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
Step 3: Arrange for Licensed Disposal
-
Contact EHS: Your institution's EHS office is the primary point of contact for arranging the disposal of hazardous waste.[8]
-
Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
Step 4: Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's emergency response team and EHS office immediately.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Workflow Diagram
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-bromo-1-(2-chlorophenyl)ethanone - CAS - 5000-66-8 | Axios Research [axios-research.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
Disclaimer: This document provides safety and handling guidelines for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, all recommendations should be considered as a baseline, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This guide is intended for researchers, scientists, and drug development professionals, offering immediate and essential information for the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Similar chemicals cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Some related compounds are classified as corrosive, causing severe skin burns and eye damage.[3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6] | To protect against splashes and vapors that can cause serious eye damage or blindness.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] A lab coat or chemical-resistant apron is also required.[7][9] | To prevent skin contact which can lead to irritation or chemical burns.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To avoid inhalation of dust, fumes, or vapors which may cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots or shoe coverings.[6] | To protect feet from potential spills. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimizing exposure risks. The following procedural steps should be followed:
2.1. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control vapor and dust exposure.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][2]
2.2. Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
The storage area should be clearly marked with the appropriate hazard symbols.
-
For long-term storage, refrigeration may be recommended.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contain the spill and follow institutional and regulatory procedures for hazardous material cleanup.
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]
-
Disposal Method: Dispose of the chemical and any contaminated materials in an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.[1][2]
-
Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure or spills.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
